6-Ethyl-3-decanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-ethyldecan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O/c1-4-7-8-11(5-2)9-10-12(13)6-3/h11-13H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVYZHDDIOBINE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CCC(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941559 | |
| Record name | 6-Ethyldecan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19780-31-5 | |
| Record name | 3-Decanol, 6-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC166446 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166446 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Ethyldecan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Ethyl-3-decanol
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
6-Ethyl-3-decanol is a secondary alcohol with potential applications in various chemical syntheses, including fragrance and materials science. This document provides a comprehensive technical guide on a viable synthetic route to this compound via the Grignard reaction. It offers detailed experimental protocols for its synthesis, purification, and subsequent characterization using modern spectroscopic techniques. All quantitative data are summarized for clarity, and key processes are visualized through workflow diagrams to facilitate understanding and reproducibility in a research and development setting.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for handling, purification, and analysis of the compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₆O | [1][2] |
| Molecular Weight | 186.33 g/mol | [1] |
| IUPAC Name | 6-ethyldecan-3-ol | [1] |
| CAS Number | 19780-31-5 | [1] |
| Boiling Point | 239.2°C at 760 mmHg | [] |
| Density | 0.828 g/cm³ | [] |
| Appearance | Colorless liquid (predicted) | |
| Solubility | Insoluble in water, soluble in organic solvents | |
| LogP (Octanol/Water) | 3.754 - 4.7 | [1][4] |
Synthesis of this compound
The synthesis of this compound, a secondary alcohol, is effectively achieved through the nucleophilic addition of a Grignard reagent to an aldehyde.[5][6][7] This method provides a robust and scalable route to the target molecule. Two primary retrosynthetic pathways exist, with the choice of starting materials often dictated by commercial availability and laboratory safety considerations.
Retrosynthetic Analysis:
-
Pathway A: Reaction of 2-ethylhexanal with ethylmagnesium bromide.
-
Pathway B: Reaction of propanal with (4-ethylheptyl)magnesium bromide.
This guide will detail the protocol for Pathway A, which is generally preferred due to the ready availability of the starting materials.
Synthesis Pathway Diagram
Caption: Grignard reaction pathway for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
Materials:
-
2-Ethylhexanal
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (for initiation)
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
Procedure:
-
Grignard Reagent Preparation:
-
All glassware must be oven-dried and assembled while hot under an inert atmosphere to exclude moisture.
-
Place magnesium turnings in the three-neck flask. Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of ethyl bromide in anhydrous diethyl ether.
-
Add a small portion of the ethyl bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has reacted.
-
-
Reaction with Aldehyde:
-
Dissolve 2-ethylhexanal in anhydrous diethyl ether in a separate dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the 2-ethylhexanal solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. This will hydrolyze the magnesium alkoxide intermediate and neutralize any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel. The organic layer will contain the product.
-
Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
Characterization of this compound
Following synthesis and purification, the identity and purity of the compound must be confirmed through various analytical techniques.
Characterization Workflow Diagram
Caption: Post-synthesis workflow for the characterization of this compound.
Spectroscopic Data & Analysis
The following table summarizes the expected spectroscopic data for this compound based on its structure and publicly available information.[1][2][8]
| Technique | Expected Observations |
| ¹H NMR | - Broad singlet for the hydroxyl proton (-OH).- Multiplet for the proton on the carbon bearing the OH group (-CHOH).- Complex multiplets for the numerous methylene (-CH₂-) and methyl (-CH₃) protons in the alkyl chains. |
| ¹³C NMR | - Signal for the carbon bearing the hydroxyl group (~65-75 ppm).- Multiple signals in the aliphatic region (~10-40 ppm) corresponding to the different carbon atoms in the ethyl and decanol chains. |
| IR Spectroscopy | - Strong, broad absorption band for the O-H stretch of the alcohol group (~3200-3600 cm⁻¹).[8]- Strong absorption bands for C-H stretching in the alkyl groups (~2850-3000 cm⁻¹).- Absorption for the C-O stretch (~1050-1150 cm⁻¹). |
| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z = 186.[2]- Common fragments corresponding to the loss of water (M-18), loss of an ethyl group (M-29), and other alpha-cleavages characteristic of secondary alcohols. |
Detailed Experimental Protocols: Characterization
Protocol 3.3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Prepare a sample by dissolving ~5-10 mg of purified this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals and assign chemical shifts by comparison with expected values and through analysis of coupling patterns.
Protocol 3.3.2: Infrared (IR) Spectroscopy
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
-
Acquire a background spectrum.
-
Place a small drop of the neat liquid sample of this compound directly onto the ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Identify the key functional group frequencies, particularly the O-H and C-O stretching vibrations, to confirm the presence of the alcohol functionality.
Protocol 3.3.3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.
-
The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5 column). The temperature program should be optimized to ensure good separation.
-
The separated components are then ionized (typically by electron impact, EI) and analyzed by the mass spectrometer.
-
Analyze the resulting chromatogram to assess purity and the mass spectrum to confirm the molecular weight and analyze fragmentation patterns for structural elucidation.
Conclusion
This guide outlines a reliable and well-documented method for the synthesis and characterization of this compound. The Grignard reaction provides an efficient route to the target secondary alcohol, and its successful synthesis can be unequivocally confirmed using standard spectroscopic methods. The detailed protocols and data provided herein serve as a valuable resource for researchers requiring this compound for further investigation or as an intermediate in more complex synthetic endeavors.
References
- 1. This compound | C12H26O | CID 140584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Decanol, 6-ethyl-, [webbook.nist.gov]
- 4. 3-Decanol, 6-ethyl- (CAS 19780-31-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 3-Decanol, 6-ethyl-, [webbook.nist.gov]
An In-depth Technical Guide to the Physicochemical Properties of 6-Ethyl-3-decanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Ethyl-3-decanol (CAS No: 19780-31-5), a secondary alcohol with potential applications in various scientific and industrial fields. This document is intended to serve as a foundational resource for professionals in research and drug development, offering readily accessible data and methodologies for further investigation.
Core Physicochemical Data
The known physicochemical properties of this compound are summarized in the table below. This data is a compilation from various chemical databases and computational models.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆O | [][2][3] |
| Molecular Weight | 186.34 g/mol | [][2][3] |
| Boiling Point | 239.2 °C at 760 mmHg | [] |
| Density | 0.828 g/cm³ | [] |
| LogP (Octanol/Water Partition Coefficient) | 3.754 (Computed) | [4] |
| Water Solubility (log₁₀WS) | -3.98 (Computed) | [4] |
| Melting Point | 255.82 K (-17.33 °C) (Computed) | [4] |
Experimental Protocols
While specific experimental protocols for the determination of all physicochemical properties of this compound are not extensively documented in publicly available literature, standard methodologies for alcohols can be applied. Below are detailed, generalized protocols for key experiments.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is distillation.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
-
Boiling chips
Procedure:
-
Place a sample of this compound in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
Set up the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Begin heating the flask gently with the heating mantle.
-
Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.
Determination of Density
Density, the mass per unit volume, can be determined using a pycnometer.
Apparatus:
-
Pycnometer (a flask with a specific, known volume)
-
Analytical balance
-
Water bath
Procedure:
-
Clean and dry the pycnometer and determine its mass.
-
Fill the pycnometer with this compound and place it in a water bath at a constant temperature until it reaches thermal equilibrium.
-
Adjust the volume of the liquid to the calibration mark on the pycnometer.
-
Dry the outside of the pycnometer and weigh it.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Determination of Solubility
The solubility of this compound in various solvents can be determined by the shake-flask method.
Apparatus:
-
Test tubes or vials with stoppers
-
Shaker or vortex mixer
-
Analytical balance
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol) in a test tube.
-
Seal the test tube and agitate it at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow the undissolved portion to settle.
-
Carefully extract a known volume of the supernatant (the saturated solution).
-
Determine the concentration of this compound in the supernatant using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity like this compound.
Caption: A logical workflow for the physicochemical characterization of a chemical compound.
Spectral Data
Spectral analysis is crucial for the structural confirmation of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. Strong absorptions in the 2850-3000 cm⁻¹ region are attributed to C-H stretching vibrations of the alkyl chain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information on the different types of protons and their neighboring environments. Key signals would include a multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH), and various signals corresponding to the ethyl and decyl chain protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
-
While general principles of spectral interpretation apply, specific spectral data for this compound can be found in chemical databases such as PubChem and the NIST WebBook.[2][3]
References
Solubility Profile of 6-Ethyl-3-decanol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-Ethyl-3-decanol, a C12 branched-chain alcohol, in various organic solvents. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages data from structurally similar long-chain alcohols, namely 1-decanol (a C10 straight-chain alcohol) and 1-dodecanol (a C12 straight-chain alcohol), to provide a robust predictive framework for its solubility behavior.
Core Principles of Alcohol Solubility
The solubility of an alcohol is governed by the interplay between its polar hydroxyl (-OH) group and its nonpolar alkyl chain. The hydroxyl group is capable of forming hydrogen bonds with polar solvents, while the alkyl chain interacts favorably with nonpolar solvents through van der Waals forces.
As the length and branching of the alkyl chain increase, the nonpolar character of the alcohol becomes more dominant. Consequently, long-chain alcohols like this compound exhibit reduced solubility in polar solvents such as water and increased solubility in nonpolar organic solvents. Generally, long-chain alcohols are soluble in other alcohols, ethers, and hydrocarbons.[1][2]
Quantitative Solubility Data (Representative)
| Solvent | Chemical Class | Polarity | 1-Decanol Solubility | 1-Dodecanol Solubility | Predicted this compound Solubility |
| Ethanol | Alcohol (Polar) | Polar | Miscible[3] | Soluble[1] | Miscible |
| Acetone | Ketone (Polar aprotic) | Polar aprotic | Miscible[3] | Soluble[2] | Miscible |
| Diethyl Ether | Ether (Nonpolar) | Nonpolar | Miscible[3] | Soluble[1] | Miscible |
| Toluene | Aromatic Hydrocarbon (Nonpolar) | Nonpolar | Soluble | Soluble | Soluble |
| Hexane | Aliphatic Hydrocarbon (Nonpolar) | Nonpolar | Soluble | Soluble | Soluble |
| Carbon Tetrachloride | Halogenated Hydrocarbon (Nonpolar) | Nonpolar | Miscible[3] | Soluble | Miscible |
| Benzene | Aromatic Hydrocarbon (Nonpolar) | Nonpolar | Miscible[3] | Slightly Soluble[1] | Soluble |
Note: "Miscible" indicates that the substances will mix in all proportions to form a homogeneous solution. "Soluble" indicates a significant degree of dissolution, though not necessarily in all proportions. The predictions for this compound are based on its structural similarity to the reference compounds.
Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility Determination
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound in a given solvent.[4][5]
3.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents of high purity
-
Analytical balance
-
Glass vials or flasks with airtight screw caps
-
Constant temperature orbital shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID, or High-Performance Liquid Chromatography - HPLC)
3.2. Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Seal the vials tightly and place them in a constant temperature orbital shaker. Agitate the samples at a constant speed and temperature (e.g., 25 °C) for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to permit the undissolved solid to sediment.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant from each vial using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic solid particles.
-
Dilution: Accurately dilute the filtered solution with the respective pure solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in each solvent, typically expressed in grams per 100 mL (g/100mL) or moles per liter (mol/L).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
References
- 1. 1-Dodecanol | C12H26O | CID 8193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 1-Decanol | C10H22O | CID 8174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. enamine.net [enamine.net]
In-Depth Technical Guide: Thermal Properties of 6-Ethyl-3-decanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known thermal properties of 6-Ethyl-3-decanol. Due to the limited availability of experimental data for this specific compound, this guide combines reported values with general experimental protocols applicable to long-chain alcohols. This information is crucial for professionals in research and drug development who require a thorough understanding of the physicochemical characteristics of such molecules for process design, safety assessments, and formulation development.
Core Thermal Properties
| Thermal Property | Value | Notes |
| Boiling Point | 239.2 °C at 760 mmHg[] | Experimentally determined. |
| 115-118 °C | Reported without pressure; likely a vacuum boiling point. | |
| Melting Point | Data not available | No experimental or reliable predicted values found. |
| Flash Point | 110.1 °C | Predicted value. |
| Autoignition Temperature | Data not available | No experimental or reliable predicted values found. |
Experimental Protocols for Thermal Property Determination
While specific experimental data for this compound is sparse, the following section outlines detailed methodologies for determining the key thermal properties of long-chain alcohols. These protocols are based on established analytical techniques and can be adapted for the characterization of this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
Methodology: Ebulliometry
-
Apparatus Setup: An ebulliometer, a piece of laboratory glassware designed for precise boiling point measurement, is assembled. The apparatus typically includes a boiling flask, a condenser, and a calibrated thermometer or thermocouple.
-
Sample Preparation: A pure sample of this compound is placed in the boiling flask along with boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated. As the liquid boils, the vapor travels up to the condenser, where it cools and liquefies, flowing back into the flask. This process allows for the establishment of a stable equilibrium between the liquid and vapor phases.
-
Temperature Measurement: The thermometer is positioned to measure the temperature of the vapor that is in equilibrium with the boiling liquid. The temperature reading is recorded when it stabilizes.
-
Pressure Correction: The atmospheric pressure is recorded using a barometer. If the measurement is not performed at standard atmospheric pressure (760 mmHg), a pressure correction (e.g., using the Clausius-Clapeyron equation or established nomographs) is applied to determine the normal boiling point.
Determination of Melting Point
The melting point is the temperature at which a solid turns into a liquid. For a long-chain alcohol that may be a waxy solid or a liquid at room temperature, this determination might involve cooling the sample until it solidifies.
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point (e.g., indium). A temperature program is set, which includes cooling the sample to a temperature well below its expected melting point, followed by a controlled heating ramp (e.g., 1-10 °C/min).
-
Measurement: The sample and reference pans are heated at the same rate. The instrument measures the difference in heat flow required to maintain both pans at the same temperature.
-
Data Analysis: A phase transition, such as melting, results in an endothermic peak in the DSC thermogram. The onset temperature of this peak is typically reported as the melting point.
Determination of Flash Point
The flash point is the lowest temperature at which a volatile substance can vaporize to form an ignitable mixture in air.
Methodology: Closed-Cup Method (e.g., Pensky-Martens)
-
Apparatus Setup: A closed-cup flash point tester consists of a sample cup with a tightly fitting lid, a stirring mechanism, a heating source, and a device for introducing an ignition source.
-
Sample Introduction: The sample cup is filled with this compound to a specified level.
-
Heating and Stirring: The sample is heated at a slow, constant rate while being continuously stirred.
-
Ignition Test: At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame or an electric spark) is briefly introduced into the vapor space above the liquid through an opening in the lid.
-
Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite momentarily (a "flash").
Determination of Autoignition Temperature
The autoignition temperature is the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external source of ignition.
Methodology: ASTM E659 Standard Test Method
-
Apparatus Setup: A 500-mL borosilicate glass flask is placed in a furnace with a controlled temperature. A thermocouple is used to measure the temperature within the flask.
-
Sample Injection: A small, measured volume of this compound is injected into the heated flask.
-
Observation: The time until ignition is observed. A "go" is recorded if ignition occurs within a specified time (typically 5 minutes), and a "no-go" is recorded if it does not.
-
Temperature Variation: The test is repeated at various furnace temperatures, with the temperature being decreased for a "go" and increased for a "no-go".
-
Autoignition Temperature Determination: The lowest flask temperature at which ignition is observed for a given sample volume is determined to be the autoignition temperature.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the experimental determination of the thermal properties of an alcohol like this compound.
Caption: Workflow for Experimental Determination of Thermal Properties.
Conclusion
This technical guide provides the currently available thermal property data for this compound and outlines the standard experimental methodologies for their determination. The lack of comprehensive experimental data highlights an area for future research. For professionals in drug development and other scientific fields, understanding these properties is essential for ensuring the safety, efficacy, and stability of products and processes involving this compound. It is recommended that for any critical application, the thermal properties be experimentally verified.
References
discovery and history of 6-Ethyl-3-decanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Ethyl-3-decanol is a secondary alcohol with the chemical formula C12H26O. While its existence is documented in chemical databases, a thorough review of scientific literature reveals a notable absence of research into its specific discovery, history, and biological functions. This technical guide consolidates the available physicochemical data and outlines general synthetic approaches relevant to its class of molecules. Due to the lack of specific biological studies, this document will focus on its chemical properties and potential synthetic pathways rather than on biological activity and signaling cascades.
Physicochemical Properties
The fundamental physicochemical properties of this compound have been compiled from various chemical databases. These properties are essential for its handling, characterization, and any potential application in research and development.
| Property | Value | Source |
| Molecular Formula | C12H26O | PubChem[1] |
| Molecular Weight | 186.34 g/mol | BOC Sciences[] |
| CAS Number | 19780-31-5 | PubChem[1] |
| IUPAC Name | 6-ethyldecan-3-ol | PubChem[1] |
| Boiling Point | 239.2 °C at 760 mmHg | BOC Sciences[] |
| Density | 0.828 g/cm³ | BOC Sciences[] |
| LogP (Octanol-Water Partition Coefficient) | 4.7 | PubChem[1] |
| Refractive Index | 1.43500 to 1.43900 @ 20.00 °C | The Good Scents Company[3] |
| Flash Point | 188.00 °F (86.67 °C) | The Good Scents Company[3] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound.
| Spectrum Type | Source Information |
| ¹H NMR | Varian A-60, Sample from Calbiochem, Los Angeles, California |
| ¹³C NMR | Sample from Calbiochem, Los Angeles, California |
| FTIR | Technique: CAPILLARY CELL: NEAT, Calbiochem, Los Angeles, California |
| Vapor Phase IR | Instrument: DIGILAB FTS-14 |
| Mass Spectrum (Electron Ionization) | Available from NIST WebBook |
History and Discovery
Despite a thorough search of scientific literature and historical chemical archives, no specific record of the initial discovery or first synthesis of this compound could be identified. It is plausible that this compound was first synthesized as part of a broader chemical library or as an intermediate in a more complex synthesis, and therefore its individual discovery was not the subject of a dedicated publication.
Potential Synthetic Pathways
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, its structure as a secondary alcohol suggests several plausible synthetic routes based on established organic chemistry principles. A common and effective method for the synthesis of such alcohols is the Grignard reaction.
General Experimental Protocol: Grignard Reaction
This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.
Objective: To synthesize this compound via the reaction of an appropriate Grignard reagent with an aldehyde.
Reactants:
-
Heptanal
-
Ethylmagnesium bromide (Grignard reagent)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (for workup)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of ethylmagnesium bromide.
-
Reaction with Aldehyde: Once the Grignard reagent is formed, the reaction mixture is cooled in an ice bath. A solution of heptanal in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction is stirred for several hours at room temperature to ensure completion.
-
Workup: The reaction is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with saturated aqueous sodium bicarbonate and then with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, this compound, can be purified by fractional distillation or column chromatography.
The logical workflow for this synthesis is depicted in the following diagram.
Caption: Generalized workflow for the synthesis of this compound.
Biological Activity
A comprehensive search of the scientific literature did not yield any studies that have definitively identified a biological role for this compound. While structurally similar long-chain alcohols have been identified as insect pheromones, particularly in ant species, there is no direct evidence to suggest that this compound serves such a function. The absence of published research in this area means there are no known signaling pathways or specific biological interactions to report.
The following diagram illustrates the current void in our understanding of the biological role of this compound.
References
The Natural Occurrence of 6-Ethyl-3-decanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of the branched-chain alcohol, 6-Ethyl-3-decanol. This document summarizes the known natural sources of this compound, presenting available quantitative data in a clear, tabular format. Furthermore, it outlines a detailed, generalized experimental protocol for the extraction, identification, and quantification of this compound from plant matrices, based on established methodologies in natural product chemistry.
Natural Occurrence and Quantitative Data
This compound, a C12 secondary alcohol, has been identified as a naturally occurring volatile or semi-volatile compound in several plant species. Its presence has been documented in the seeds of Foeniculum vulgare (fennel), as a volatile organic compound (VOC) emitted from Arachis hypogaea (groundnut) under biotic stress, and as a derivative in the leaves of Ricinus communis (castor bean). The table below summarizes the available quantitative and qualitative data from the scientific literature.
| Plant Species | Part of Plant | Extraction/Analysis Method | Compound Detected | Concentration (%) |
| Foeniculum vulgare (Fennel) | Seeds | Hexane Extraction, GC-MS | This compound | 0.50 |
| Arachis hypogaea (Groundnut) | Whole Plant (emitted) | Volatile Collection, GC-MS | This compound | Presence detected |
| Ricinus communis (Castor Bean) | Leaves | Solvent Extraction, GC-MS | This compound, TMS derivative | 1.85 |
Experimental Protocols
While specific, detailed protocols for the isolation of this compound are not extensively published, a generalized and robust methodology can be constructed based on standard practices for the analysis of volatile and semi-volatile compounds from plant materials. The following protocol outlines a comprehensive workflow from sample preparation to final identification and quantification.
Protocol 1: Extraction and Analysis of this compound from Plant Material
1. Sample Preparation:
-
1.1. Plant Material Collection: Collect fresh, healthy plant material (e.g., seeds, leaves). For analysis of stress-induced volatiles, the appropriate biotic or abiotic stressor should be applied prior to collection.
-
1.2. Sample Homogenization: To increase the efficiency of extraction, the plant material should be homogenized. For seeds, this can be achieved by grinding in a cooled grinder to prevent the loss of volatile compounds. For leaves, cryogenic grinding with liquid nitrogen is recommended.
2. Extraction:
-
2.1. Solvent Extraction (for semi-volatiles):
-
a. Weigh approximately 10 g of the homogenized plant material into a flask.
-
b. Add 100 mL of a non-polar solvent such as n-hexane or dichloromethane.
-
c. Macerate the mixture at room temperature for 24 hours with occasional shaking.
-
d. Filter the extract through a Whatman No. 1 filter paper.
-
e. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
2.2. Headspace Solid-Phase Microextraction (HS-SPME) (for volatiles):
-
a. Place a known amount of the homogenized plant material (e.g., 1-5 g) into a headspace vial.
-
b. Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.
-
c. Expose a SPME fiber (e.g., with a PDMS/DVB coating) to the headspace for a set time (e.g., 30 minutes) to adsorb the volatile compounds.
-
3. Derivatization (Optional but Recommended for Alcohols):
-
To improve the chromatographic peak shape and mass spectral fragmentation of the alcohol, derivatization to a trimethylsilyl (TMS) ether is recommended.
-
a. Evaporate a portion of the solvent extract to dryness under a gentle stream of nitrogen.
-
b. Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + TMCS).
-
c. Heat the mixture at 60°C for 30 minutes.
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
4.1. Instrumentation: A GC system coupled to a Mass Spectrometer is used for separation and identification.
-
4.2. Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, then ramped at 5°C/min to 250°C and held for 5 minutes.
-
Injector: For liquid injection of the solvent extract, a splitless mode is often used. For SPME, the fiber is thermally desorbed in the injector.
-
-
4.3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230°C.
-
5. Compound Identification and Quantification:
-
5.1. Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of an authentic standard. In the absence of a standard, tentative identification can be made by comparing the mass spectrum with spectral libraries (e.g., NIST, Wiley).
-
5.2. Quantification: For accurate quantification, a calibration curve should be prepared using different concentrations of a pure this compound standard. The peak area of the compound in the sample is then used to determine its concentration from the calibration curve. An internal standard can be used to improve accuracy and precision.
Visualizations
The following diagrams illustrate the logical workflow for the identification of this compound from a natural source.
Caption: Generalized workflow for the identification of this compound.
Caption: Hypothetical biosynthetic pathway leading to this compound.
An In-depth Technical Guide to the Health and Safety of 6-Ethyl-3-decanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute a formal safety data sheet (SDS). All laboratory and industrial handling of 6-Ethyl-3-decanol should be conducted in accordance with a comprehensive, substance-specific safety assessment and institutional safety protocols.
Introduction
This compound (CAS No. 19780-31-5) is a branched-chain saturated alcohol.[1] While specific toxicological data for this compound is limited, a read-across approach based on available information for structurally similar branched-chain saturated alcohols (BCSA) can provide valuable insights into its potential health and safety profile. This guide synthesizes the available data to support risk assessment and safe handling practices in a research and development setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the substance's potential for exposure and its behavior in biological and environmental systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H26O | [1] |
| Molecular Weight | 186.33 g/mol | [1] |
| CAS Number | 19780-31-5 | [1] |
| Appearance | Not explicitly available; likely a liquid at room temperature | Inferred from related compounds |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Water Solubility | Not available; expected to be low based on structure | Inferred |
| Log P (Octanol/Water Partition Coefficient) | Not available; likely >3, indicating potential for bioaccumulation | Inferred |
Toxicological Data Summary
The toxicological data presented below is largely based on studies of other branched-chain saturated alcohols (BCSA). This read-across approach provides a conservative estimate of the potential hazards of this compound.
Table 2: Summary of Toxicological Endpoints for Branched-Chain Saturated Alcohols (BCSA)
| Toxicological Endpoint | Result/Observation | Species | Reference/Test Guideline |
| Acute Oral Toxicity | Low order of acute toxicity | Not specified | [2][3][4] |
| Acute Dermal Toxicity | Not available for this compound; generally low for BCSA | Not specified | [2][3][4] |
| Acute Inhalation Toxicity | Not available for this compound | Not specified | |
| Skin Irritation/Corrosion | No evidence of skin irritation at concentrations of 2-10% in humans. Fatty alcohols like decanol can increase transepidermal water loss, indicating potential for irritation at higher concentrations. | Human, Rabbit | [2][3][4][5] / OECD TG 404 |
| Eye Irritation/Corrosion | Undiluted BCSA caused moderate to severe eye irritation. | Not specified | [2][3][4] / OECD TG 405 |
| Skin Sensitization | No or low sensitizing potential. | Not specified | [2][3][4] |
| Genotoxicity (In Vitro & In Vivo) | Studies on eight BCSA and three metabolites showed no genotoxicity. | Not specified | [2][3][4] |
| Phototoxicity/Photoallergy | Not expected due to lack of UVA/UVB light-absorbing structures. | Not applicable | [2][3] |
| Repeated Dose Toxicity | Seven BCSA tested were of low systemic toxicity following repeated application. | Not specified | [2][3][4] |
| Reproductive/Developmental Toxicity | Differential responses observed among branched-chain alcohols, suggesting this needs to be evaluated on a case-by-case basis. Some isomers have shown maternal and fetal toxicity at high doses. | Rat | [6] / OECD TG 414 |
Experimental Protocols
Detailed methodologies for key toxicological assessments, based on OECD guidelines, are described below. These protocols are fundamental for the generation of reliable and reproducible safety data.
Acute Oral Toxicity (OECD Test Guideline 423: Acute Toxic Class Method)
-
Principle: A stepwise procedure where a substance is administered orally to a group of animals at a defined dose. The presence or absence of mortality determines the next step.[7]
-
Test Animals: Typically rodents (e.g., rats or mice), single sex (usually females).[7]
-
Procedure:
-
Animals are fasted prior to dosing (food, but not water, is withheld).[7]
-
The test substance is administered in a single dose by gavage.[7]
-
A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Three animals are used in the first step. The outcome (number of animals surviving) determines the subsequent steps, which may involve dosing more animals at the same, a lower, or a higher dose level.
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Body weight is recorded weekly.
-
A gross necropsy is performed on all animals at the end of the study.
-
Skin Irritation/Corrosion (OECD Test Guideline 404)
-
Principle: The test substance is applied to the skin of an animal to determine its potential to cause irritation or corrosion.
-
Test Animals: Typically albino rabbits.
-
Procedure:
-
The fur is clipped from a small area on the back of the animal.
-
A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to the clipped skin under a gauze patch.
-
The patch is secured with tape for a 4-hour exposure period.
-
After exposure, the patch is removed, and the skin is gently cleansed.
-
The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
The severity of the reactions is scored according to a standardized scale.
-
Eye Irritation/Corrosion (OECD Test Guideline 405)
-
Principle: A single dose of the test substance is applied to the eye of an animal to assess its potential to cause eye irritation or damage.
-
Test Animals: Typically albino rabbits.
-
Procedure:
-
A small amount of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
The eyelids are held together for about one second.
-
The eyes are examined for ocular reactions (redness, swelling, discharge, and corneal opacity) at 1, 24, 48, and 72 hours after application.
-
The severity of the reactions is scored according to a standardized scale.
-
Signaling Pathways and Workflows
As no specific signaling pathways for the toxicity of this compound have been elucidated, a general workflow for toxicological assessment is presented below. This diagram illustrates the logical progression from initial screening to a comprehensive risk assessment.
Caption: A generalized workflow for the toxicological assessment of a chemical substance.
Metabolism of Branched-Chain Alcohols
The metabolism of branched-chain alcohols is an important factor in their toxicity. While specific data for this compound is not available, general metabolic pathways for alcohols can be inferred.
References
- 1. This compound | C12H26O | CID 140584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. A safety assessment of branched chain saturated alcohols when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. researchgate.net [researchgate.net]
- 6. Differential prenatal toxicity of one straight-chain and five branched-chain primary alcohols in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide to 6-Ethyl-3-decanol (C12H26O)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Ethyl-3-decanol, a branched-chain saturated alcohol with the chemical formula C12H26O, is a molecule of interest within the broader class of fatty alcohols. While specific research on this particular isomer is limited in publicly available scientific literature, this guide provides a comprehensive overview of its known chemical and physical properties. In the absence of direct experimental data for this compound, this document extrapolates potential biological activities, toxicological profiles, and experimental considerations based on studies of structurally related long-chain and branched alcohols. This guide aims to serve as a foundational resource for researchers initiating studies on this compound, highlighting areas where further investigation is critically needed.
Chemical and Physical Properties
This compound is a secondary alcohol characterized by a ten-carbon chain with an ethyl group at the sixth position and a hydroxyl group at the third position.[1][2][3] Its structure imparts specific physicochemical properties that influence its potential applications and biological interactions.
Table 1: Chemical Identifiers and Synonyms
| Identifier | Value |
| IUPAC Name | 6-ethyldecan-3-ol[1][3] |
| Molecular Formula | C12H26O[1][2][3] |
| CAS Number | 19780-31-5[1][3] |
| Synonyms | This compound, 3-Decanol, 6-ethyl-[1][3] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 186.33 g/mol | PubChem[1][3] |
| Boiling Point | 239.2 °C at 760 mmHg | BOC Sciences |
| Density | 0.828 g/cm³ | BOC Sciences |
| XLogP3 | 4.7 | PubChem[1][3] |
| Hydrogen Bond Donor Count | 1 | PubChem[1][3] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1][3] |
| Rotatable Bond Count | 8 | PubChem[1][3] |
Synthesis and Manufacturing
A potential, though not experimentally verified, synthesis workflow is outlined below.
Caption: Hypothetical Grignard reaction for the synthesis of this compound.
Potential Biological Activity and Applications in Drug Development
Direct studies on the biological activity or drug development applications of this compound are currently lacking in the available literature. However, the broader class of long-chain fatty alcohols has been investigated for various biological effects, primarily antimicrobial properties.
It is plausible that this compound could exhibit some degree of antibacterial or antifungal activity. The mechanism of action for some fatty alcohols involves disruption of the microbial cell membrane. The specific isomeric structure of this compound would likely influence its efficacy and spectrum of activity.
Due to the absence of specific data, a logical workflow for the initial biological screening of this compound is proposed.
Caption: A logical workflow for the initial biological evaluation of this compound.
Experimental Protocols
As no specific experimental studies involving this compound have been identified in the literature, this section provides a generalized, hypothetical protocol for assessing its antibacterial activity, based on standard methodologies.
Hypothetical Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a concentration of 10 mg/mL.
-
Bacterial Culture: Inoculate a suitable bacterial strain (e.g., Staphylococcus aureus ATCC 29213) into Mueller-Hinton Broth (MHB) and incubate at 37°C until the culture reaches the logarithmic growth phase.
-
Standardization of Inoculum: Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with MHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Toxicology and Safety
There is no specific toxicological data for this compound. However, the safety of branched-chain saturated alcohols has been assessed as a group for their use as fragrance ingredients.[4] Generally, they exhibit low acute toxicity.[4] Skin and eye irritation potential can vary among different isomers. For long-chain alcohols, irritation is dependent on chain length, with those in the C6-C11 range being more likely to be irritants.[5] It is also noted that developmental toxicity for branched-chain alcohols should be evaluated on a case-by-case basis.[4]
Table 3: General Toxicological Profile of Branched-Chain Saturated Alcohols
| Endpoint | Observation | Reference |
| Acute Toxicity | Low order of acute toxicity. | Belsito et al., 2010[4] |
| Skin Irritation | Variable, isomer-dependent. | Belsito et al., 2010[4] |
| Eye Irritation | Can cause moderate to severe irritation undiluted. | Belsito et al., 2010[4] |
| Genotoxicity | No evidence of in vivo or in vitro genotoxicity for tested compounds. | Belsito et al., 2010[4] |
| Developmental Toxicity | Requires case-by-case investigation for individual structures. | Belsito et al., 2010[4] |
Conclusion and Future Directions
This compound is a structurally defined branched-chain fatty alcohol for which a significant gap in the scientific literature exists. While its fundamental chemical and physical properties can be described, there is a notable absence of data regarding its synthesis, biological activity, and potential applications in drug development. The information presented in this guide, largely inferred from related compounds, underscores the need for empirical studies to elucidate the specific characteristics of this molecule. Future research should prioritize the development of a reliable synthetic protocol, followed by a systematic screening for biological activities, particularly antimicrobial effects. Such studies will be crucial in determining whether this compound holds any promise as a therapeutic agent or a valuable chemical intermediate.
References
- 1. A safety assessment of branched chain saturated alcohols when used as fragrance ingredients [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of ethanol and congener alcohols in serum and beverages by headspace gas chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C12H26O | CID 140584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. Human health risk assessment of long chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
boiling point and density of 6-Ethyl-3-decanol
An In-depth Technical Guide to the Physicochemical Properties of 6-Ethyl-3-decanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, specifically its boiling point and density. This document outlines the experimentally determined values for these properties and provides detailed protocols for their measurement, ensuring accurate and reproducible results in a laboratory setting.
Quantitative Data Summary
The fundamental physical properties of this compound are summarized in the table below. These values are critical for a variety of applications, including reaction engineering, purification process design, and formulation development.
| Property | Value | Units | Conditions |
| Boiling Point | 239.2 | °C | at 760 mmHg |
| Density | 0.828 | g/cm³ | Not Specified |
Experimental Protocols
Accurate determination of the boiling point and density is essential for the characterization of this compound. The following sections detail standardized laboratory procedures for obtaining these measurements.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a high-boiling liquid such as this compound, the capillary method using a Thiele tube or a similar heating apparatus is a common and reliable technique.[1][2]
Materials:
-
Thiele tube or other suitable heating bath (e.g., oil bath on a hot plate)
-
High-range thermometer (-10 to 400 °C)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (Bunsen burner or hot plate)
-
Stand and clamps
-
Sample of this compound
Procedure:
-
A small amount of this compound is placed into the fusion tube.
-
A capillary tube, which has been sealed at one end, is inverted and placed into the fusion tube containing the liquid sample.
-
The fusion tube is securely attached to a thermometer. The bulb of the thermometer and the fusion tube should be at the same level.
-
The entire assembly is then immersed in a Thiele tube or an oil bath.
-
The apparatus is heated slowly and uniformly.[1]
-
As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
-
The temperature at which this vigorous bubbling occurs is recorded as the boiling point of the liquid.[1]
-
To confirm the boiling point, the heat source can be removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is also noted. This temperature should be very close to the boiling point recorded during heating.
Determination of Density
The density of a liquid is its mass per unit volume. A precise method for determining the density of liquids is through the use of a pycnometer, also known as a specific gravity bottle.[3][4][5][6] This method is capable of high accuracy.[7]
Materials:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)[4][5][6]
-
Analytical balance (accurate to at least 0.001 g)
-
Constant temperature water bath
-
Thermometer
-
Sample of this compound
-
Distilled water (for calibration)
-
Acetone (for cleaning and drying)
Procedure:
-
Calibration of the Pycnometer:
-
The pycnometer is thoroughly cleaned, rinsed with distilled water, then with acetone, and dried completely.
-
The mass of the clean, dry, and empty pycnometer (m₀) is accurately measured using an analytical balance.
-
The pycnometer is then filled with distilled water of a known temperature and density. The stopper is inserted, and any excess water that emerges from the capillary is carefully wiped away.
-
The mass of the pycnometer filled with water (m₁) is measured.
-
The volume of the pycnometer (V) can be calculated using the density of water (ρ_water) at the measurement temperature: V = (m₁ - m₀) / ρ_water.
-
-
Measurement of the Sample Density:
-
The calibrated pycnometer is emptied, cleaned, and dried as before.
-
The pycnometer is filled with this compound.
-
The stopper is inserted, and any excess liquid is carefully removed from the exterior.
-
The mass of the pycnometer filled with the sample (m₂) is measured.
-
The density of the this compound (ρ_sample) is then calculated using the formula: ρ_sample = (m₂ - m₀) / V.
-
Logical Workflow Diagram
The following diagram illustrates the general workflow for the experimental determination of the boiling point and density of a liquid chemical sample like this compound.
Caption: Experimental workflow for determining the boiling point and density.
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. Video: Boiling Points - Concept [jove.com]
- 3. How to Measure Density Using a Pycnometer - Engineer Fix [engineerfix.com]
- 4. fpharm.uniba.sk [fpharm.uniba.sk]
- 5. che.utah.edu [che.utah.edu]
- 6. fpharm.uniba.sk [fpharm.uniba.sk]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
Isomeric Forms of 6-Ethyl-3-decanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Ethyl-3-decanol, a chiral secondary alcohol with the molecular formula C₁₂H₂₆O, possesses two stereocenters, giving rise to four possible stereoisomers.[1][2][3][4] This guide provides a comprehensive overview of the structural aspects of these isomers, their potential physicochemical properties, and proposed methodologies for their synthesis and analysis. Due to the limited availability of specific experimental data for the individual stereoisomers of this compound in publicly accessible literature, this document outlines established experimental protocols for analogous long-chain chiral alcohols that can be adapted for the synthesis, separation, and characterization of these specific isomers. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of chiral compounds in fields such as drug development, materials science, and chemical synthesis.
Introduction to the Isomeric Forms of this compound
This compound is a C12 aliphatic alcohol with chiral centers at the C3 and C6 positions. The presence of these two stereocenters results in the existence of two pairs of enantiomers, which are also diastereomers of each other. The four stereoisomers are:
-
(3R, 6R)-6-Ethyl-3-decanol
-
(3S, 6S)-6-Ethyl-3-decanol
-
(3R, 6S)-6-Ethyl-3-decanol
-
(3S, 6R)-6-Ethyl-3-decanol
The (3R, 6R) and (3S, 6S) isomers constitute one enantiomeric pair, while the (3R, 6S) and (3S, 6R) isomers form the other. As diastereomers, the two enantiomeric pairs are expected to have different physical properties, such as boiling points, densities, and chromatographic retention times. This difference in properties forms the basis for their potential separation.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound (Isomeric Mixture)
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆O | [1][2][3][4] |
| Molecular Weight | 186.34 g/mol | [1][2][3][4] |
| CAS Number | 19780-31-5 | [1][3] |
| Boiling Point | 239.2 °C at 760 mmHg | [3] |
| Density | 0.828 g/cm³ | [3] |
| InChI Key | ZFVYZHDDIOBINE-UHFFFAOYSA-N | [1][3] |
Proposed Stereoselective Synthesis and Separation Workflow
In the absence of a documented stereoselective synthesis for this compound, a logical workflow can be proposed based on established organic chemistry principles. This workflow would involve a diastereoselective synthesis followed by chiral resolution.
Caption: Proposed workflow for the synthesis and separation of this compound stereoisomers.
Experimental Protocols
The following are detailed, generalized protocols for key experiments that could be adapted for the synthesis and analysis of this compound isomers.
Diastereoselective Synthesis (Proposed)
A potential route to a diastereomeric mixture of this compound is through a Grignard reaction between 2-ethylhexanal and propylmagnesium bromide. The stereocenter at the 6-position of the starting aldehyde would influence the formation of the new stereocenter at the 3-position, leading to a mixture of diastereomers.
Protocol:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are stirred in anhydrous diethyl ether. 1-Bromopropane is added dropwise to initiate the formation of propylmagnesium bromide.
-
Grignard Reaction: The flask is cooled to 0 °C, and a solution of 2-ethylhexanal in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC).
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product, a mixture of diastereomers of this compound, is purified by column chromatography on silica gel.
Chiral Resolution via Enzymatic Acylation (General Protocol)
Enzymatic kinetic resolution is a powerful technique for separating enantiomers. A lipase can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.
Protocol:
-
Reaction Setup: To a solution of a racemic diastereomer of this compound in an appropriate organic solvent (e.g., toluene), an acyl donor (e.g., vinyl acetate) and a lipase (e.g., Candida antarctica lipase B, CALB) are added.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature, and the progress is monitored by chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).
-
Work-up: Once the desired conversion (typically around 50%) is reached, the enzyme is removed by filtration. The solvent and excess acyl donor are removed under reduced pressure.
-
Separation: The resulting mixture of the acylated enantiomer and the unreacted enantiomeric alcohol is separated by column chromatography.
-
Deprotection: The acylated enantiomer can be deprotected (hydrolyzed) to yield the pure alcohol enantiomer.
Analytical Characterization Workflow
The characterization of the individual stereoisomers of this compound would require a combination of spectroscopic and chromatographic techniques.
Caption: A logical workflow for the analytical characterization of this compound isomers.
Spectroscopic Data
While specific spectra for the individual isomers are not available, general spectroscopic data for this compound (isomeric mixture) can be found in public databases.
Table 2: Available Spectroscopic Data for this compound (Isomeric Mixture)
| Technique | Database/Source |
| ¹H NMR | PubChem |
| ¹³C NMR | PubChem |
| Mass Spectrometry (GC-MS) | NIST WebBook, PubChem |
| Infrared (IR) Spectroscopy | NIST WebBook, PubChem |
For the individual stereoisomers, it is expected that:
-
¹H and ¹³C NMR spectra of enantiomers will be identical in an achiral solvent. Diastereomers will exhibit distinct spectra. The use of chiral derivatizing agents or chiral solvating agents would be necessary to distinguish enantiomers by NMR.
-
Mass spectra of all stereoisomers will be identical due to the same mass-to-charge ratio.
-
Chiral Gas Chromatography (GC) coupled with a mass spectrometer (GC-MS) would be the most effective method for separating and identifying all four stereoisomers.
Conclusion
This technical guide provides a framework for understanding the isomeric forms of this compound. Although specific experimental data for the individual stereoisomers is currently limited in the public domain, this document offers a comprehensive overview of the expected properties and outlines established methodologies for their synthesis, separation, and characterization based on principles of stereochemistry and the study of analogous chiral alcohols. The proposed workflows and protocols are intended to guide researchers in their future investigations of this and similar chiral molecules, which hold potential for applications in various scientific and industrial fields. Further experimental work is necessary to fully elucidate the specific properties and potential applications of each stereoisomer of this compound.
References
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. Assignment of the absolute configuration of secondary alcohols by 13C NMR and its correlation with methyl-1-(chloromethyl)-oxopyrrolidine-2-carboxylate and quantum-mechanical GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: 6-Ethyl-3-decanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword
The selection of an appropriate solvent is crucial for the success of an organic reaction, influencing reaction rates, yields, and selectivity. While common solvents are well-characterized, the exploration of novel solvent systems can unlock new chemical reactivity and process efficiencies. This document provides an overview of the known properties of 6-Ethyl-3-decanol and presents a general protocol for its evaluation as a potential solvent in organic reactions.
Disclaimer: There is currently no scientific literature available detailing the use of this compound as a solvent in organic reactions. The information presented herein is based on the known physicochemical properties of the compound and general principles of solvent screening.
Physicochemical Properties of this compound
A comprehensive understanding of a solvent's physical and chemical properties is fundamental to its application. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆O | [1][] |
| Molecular Weight | 186.34 g/mol | [1][] |
| IUPAC Name | 6-ethyldecan-3-ol | [1][] |
| CAS Number | 19780-31-5 | [1][3] |
| Boiling Point | 239.2 °C at 760 mmHg | [] |
| Density | 0.828 g/cm³ | [] |
| XLogP3 | 4.7 | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
Health and Safety Information
Prior to handling any chemical, it is essential to be fully aware of its potential hazards. The safety data for this compound and related long-chain alcohols indicates that they should be handled with care.
| Hazard Information | Details |
| GHS Classification (for related compounds like 3-Decanol) | Warning: Causes serious eye irritation.[4] |
| General Handling Advice | Handle in accordance with good industrial hygiene and safety practices. |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. |
| First Aid Measures | In case of eye contact, rinse cautiously with water for several minutes. If skin contact occurs, wash with plenty of soap and water. |
General Protocol for Evaluating this compound as a Reaction Solvent
The following is a generalized protocol for screening a novel solvent for a specific organic transformation. This protocol is not reaction-specific and should be adapted to the particular chemistry being investigated.
Objective: To determine the suitability of this compound as a solvent for a given organic reaction.
Materials:
-
This compound (reagent grade or higher)
-
Reactants, reagents, and catalyst for the target reaction
-
Standard laboratory glassware and equipment (e.g., reaction flasks, condenser, magnetic stirrer, heating mantle)
-
Analytical instrumentation for reaction monitoring (e.g., TLC, GC-MS, HPLC, NMR)
Procedure:
-
Solubility Assessment:
-
At room temperature, add a small, known amount of each reactant and reagent to a vial containing this compound.
-
Observe the solubility of each component. Gentle heating may be applied to assess solubility at elevated temperatures.
-
A good solvent should dissolve all reactants and reagents to a reasonable concentration.
-
-
Reaction Screening:
-
Set up a small-scale trial reaction in this compound.
-
For comparison, set up identical reactions in one or more standard, well-established solvents for the target transformation.
-
Run the reactions under the desired conditions (e.g., temperature, atmosphere).
-
Monitor the progress of the reactions over time using an appropriate analytical technique.
-
-
Performance Evaluation:
-
Upon completion, quench the reactions and isolate the product.
-
Determine the reaction yield and purity of the product obtained in this compound.
-
Compare the results to those obtained in the standard solvents. Key metrics include:
-
Reaction rate
-
Conversion of starting material
-
Yield of the desired product
-
Formation of byproducts
-
-
-
Optimization (if promising results are obtained):
-
If this compound shows potential as a solvent, further optimization of reaction parameters (e.g., temperature, concentration, catalyst loading) may be performed to maximize the yield and selectivity.
-
Visualization of Solvent Screening Workflow
The following diagram illustrates a general workflow for the selection and optimization of a solvent for an organic reaction.
Caption: A logical workflow for the evaluation of a novel solvent in organic synthesis.
Conclusion
While this compound is not a commonly used solvent in organic synthesis, its high boiling point and branched alkyl structure may offer unique properties for specific applications. The provided protocol outlines a systematic approach for researchers to evaluate its potential in their own work. As with any new reagent or solvent, a thorough safety review and small-scale testing are essential before larger-scale implementation. The scientific community is encouraged to publish any findings on the use of this and other non-traditional solvents to expand the toolkit available for modern organic synthesis.
References
Application Notes and Protocols for 6-Ethyl-3-decanol in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses and analytical protocols for 6-Ethyl-3-decanol in gas chromatography (GC). Due to the limited availability of specific published methods for this compound, the following protocols are presented as robust, scientifically grounded examples that can be adapted for various research and quality control applications.
Introduction to this compound
This compound is a branched-chain aliphatic alcohol with the molecular formula C₁₂H₂₆O. Its structure and physicochemical properties make it suitable for analysis by gas chromatography. As a C12 alcohol, it possesses intermediate volatility, allowing for good separation under standard GC conditions.
Potential Applications in Gas Chromatography:
-
Internal Standard: Due to its structural uniqueness and likely distinct retention time, this compound is a strong candidate for use as an internal standard.[1][2][3] It can be added to samples to provide a reference point for the quantification of other analytes, correcting for variations in injection volume and instrument response.[1] This is particularly useful in the analysis of complex matrices such as essential oils, alcoholic beverages, or environmental extracts where precise quantification of other alcohols or volatile organic compounds (VOCs) is required.
-
Quality Control Marker: In specific industrial processes where this compound might be a byproduct or a constituent, a dedicated GC method can be developed for its quantification to ensure product consistency and quality.
-
Analyte in Olfactory and Flavor Studies: As a branched-chain alcohol, it may possess specific sensory properties. GC-Olfactometry (GC-O) could be employed to characterize its odor profile, while GC-Mass Spectrometry (GC-MS) would confirm its identity in flavor and fragrance formulations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound relevant to its gas chromatographic analysis is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₆O | --INVALID-LINK--[4] |
| Molecular Weight | 186.34 g/mol | --INVALID-LINK--[4] |
| Boiling Point | 239.2 °C at 760 mmHg | --INVALID-LINK--[] |
| LogP (Octanol-Water) | 4.7 | --INVALID-LINK--[4] |
| CAS Number | 19780-31-5 | --INVALID-LINK--[6] |
Experimental Protocols
The following are detailed, exemplary protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: General Qualitative and Quantitative Analysis of this compound
This protocol is designed for the general identification and quantification of this compound in a relatively clean solvent matrix.
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of 1000 µg/mL of this compound in high-purity methanol or hexane.
-
Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Instrumentation:
-
A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is recommended for both identification and quantification.
-
-
GC-MS Parameters:
-
The parameters provided in Table 2 are a robust starting point for method development.
-
| Parameter | Recommended Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., 5% phenyl-methylpolysiloxane) or mid-polar column. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |
| Injector | Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C. |
| Injection Volume | 1 µL. |
| Oven Program | Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 240°C, hold for 5 minutes. |
| MS Transfer Line | 250°C. |
| Ion Source Temp. | 230°C. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Range | m/z 40-300. |
Protocol 2: this compound as an Internal Standard for Alcohol Analysis in a Complex Matrix
This protocol outlines the use of this compound as an internal standard (IS) for the quantification of other long-chain alcohols in a sample such as an essential oil.
Methodology:
-
Internal Standard Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 500 µg/mL in hexane.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.
-
Add 1.0 mL of the this compound internal standard stock solution.
-
Dilute to the mark with hexane.
-
-
Calibration Standards:
-
Prepare a series of calibration standards containing known concentrations of the target analytes (other long-chain alcohols).
-
Spike each calibration standard with the same concentration of this compound as the samples (50 µg/mL).
-
-
GC-MS Analysis:
-
Analyze the prepared samples and calibration standards using the GC-MS parameters outlined in Table 2.
-
-
Data Analysis:
-
For each analyte, create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of each analyte in the sample using its peak area ratio and the corresponding calibration curve.
-
Visualizations
Diagram 1: GC-MS System Workflow
Caption: A logical diagram of a typical Gas Chromatography-Mass Spectrometry (GC-MS) system.
Diagram 2: Workflow for GC Method Development and Validation
Caption: A structured workflow for the development and validation of a new GC method.
References
- 1. Why Are Internal Standards Used in Gas Chromatography? [monadlabtech.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. Internal standard - Wikipedia [en.wikipedia.org]
- 4. This compound | C12H26O | CID 140584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Decanol, 6-ethyl-, [webbook.nist.gov]
Application Note: 6-Ethyl-3-decanol as an Internal Standard for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the potential application of 6-Ethyl-3-decanol as an internal standard in quantitative gas chromatography-mass spectrometry (GC-MS). While specific applications for this compound are not widely documented in current scientific literature, its physicochemical properties make it a suitable candidate for the analysis of semi-volatile and volatile organic compounds. This application note uses the quantification of common terpenes in an essential oil matrix as a representative example to demonstrate the principles and methodologies.
Introduction to Internal Standards in Quantitative Analysis
In analytical chemistry, an internal standard (IS) is a chemical substance that is added in a constant amount to samples, calibration standards, and blanks in an analysis. The use of an internal standard is a common technique to correct for the loss of analyte during sample preparation and analysis, as well as to compensate for variations in injection volume and instrument response. For gas chromatography (GC) applications, an ideal internal standard should have similar chemical and physical properties to the analyte(s) of interest, be well-resolved from other components in the chromatogram, and not be present in the original sample. Long-chain alcohols are often employed as internal standards due to their structural similarity to many organic analytes and their good chromatographic behavior.
Physicochemical Properties of this compound
This compound is a C12 branched-chain alcohol. Its properties make it a plausible internal standard for the analysis of various organic molecules, particularly those with moderate to low volatility.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₆O | [1][] |
| Molecular Weight | 186.34 g/mol | [1][] |
| CAS Number | 19780-31-5 | [1][] |
| Boiling Point | 239.2 °C at 760 mmHg | [] |
| Density | 0.828 g/cm³ | [] |
| IUPAC Name | 6-ethyldecan-3-ol | [1][] |
Representative Application: Quantification of Terpenes in an Essential Oil Matrix by GC-MS
This section outlines a hypothetical application of this compound as an internal standard for the quantification of linalool and α-pinene, two common terpenes found in essential oils.
Principle: A known concentration of this compound is added to all calibration standards and unknown samples. The ratio of the peak area of each analyte to the peak area of the internal standard is then plotted against the concentration of the analyte to create a calibration curve. This curve is used to determine the concentration of the analytes in the unknown samples.
Experimental Protocols
Materials and Reagents
-
Analytes: Linalool (≥97%), α-Pinene (≥98%)
-
Internal Standard: this compound (≥95%)
-
Solvent: Ethyl acetate (GC grade)
-
Essential Oil Sample: e.g., Lavender oil
Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound and dissolve it in 100 mL of ethyl acetate to obtain a concentration of 1 mg/mL.
-
Analyte Stock Solution: Accurately weigh approximately 100 mg each of linalool and α-pinene and dissolve in 100 mL of ethyl acetate to obtain a concentration of 1 mg/mL for each analyte.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution. Add a constant amount of the IS Stock to each calibration standard to achieve a final internal standard concentration of 50 µg/mL.
| Calibration Level | Analyte Concentration (µg/mL) | IS Concentration (µg/mL) |
| 1 | 1 | 50 |
| 2 | 5 | 50 |
| 3 | 10 | 50 |
| 4 | 25 | 50 |
| 5 | 50 | 50 |
| 6 | 100 | 50 |
Sample Preparation
-
Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.
-
Add 1 mL of the IS Stock solution (1 mg/mL).
-
Dilute to the mark with ethyl acetate.
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
SIM Ions:
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| α-Pinene | 93 | 121 | 136 |
| Linalool | 93 | 71 | 121 |
| This compound (IS) | 57 | 85 | 113 |
Data Presentation
Table 1: Representative Calibration Data
| Analyte | Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| Linalool | 1 | 15,234 | 751,234 | 0.020 |
| 5 | 78,912 | 755,678 | 0.104 | |
| 10 | 155,678 | 749,876 | 0.208 | |
| 25 | 390,123 | 752,345 | 0.519 | |
| 50 | 785,432 | 753,456 | 1.042 | |
| 100 | 1,567,890 | 750,987 | 2.088 | |
| α-Pinene | 1 | 21,345 | 751,234 | 0.028 |
| 5 | 108,765 | 755,678 | 0.144 | |
| 10 | 215,432 | 749,876 | 0.287 | |
| 25 | 540,987 | 752,345 | 0.719 | |
| 50 | 1,085,678 | 753,456 | 1.441 | |
| 100 | 2,170,123 | 750,987 | 2.890 |
Calibration Curve for Linalool: y = 0.0207x + 0.001, R² = 0.9998 Calibration Curve for α-Pinene: y = 0.0286x + 0.002, R² = 0.9999
Table 2: Precision and Recovery Data
| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (n=6) | RSD (%) | Recovery (%) |
| Linalool | 10 | 9.8 ± 0.4 | 4.1 | 98 |
| 50 | 51.2 ± 1.8 | 3.5 | 102.4 | |
| α-Pinene | 10 | 10.3 ± 0.5 | 4.9 | 103 |
| 50 | 49.5 ± 2.1 | 4.2 | 99 |
Visualizations
Caption: Experimental workflow for the quantification of terpenes using an internal standard.
Caption: Principle of internal standard calibration.
Conclusion
While there is a lack of specific published applications for this compound as an analytical standard, its chemical properties suggest it has potential for use as an internal standard in GC-MS analysis of various organic compounds. This application note provides a generalized protocol and framework that can be adapted for method development. The use of a long-chain alcohol like this compound can improve the accuracy and precision of quantitative methods by correcting for variations inherent in the analytical process. Researchers are encouraged to perform validation studies to confirm its suitability for their specific analytes and matrices.
References
Application Notes and Protocols for the Purification of 6-Ethyl-3-decanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods for the purification of 6-Ethyl-3-decanol, a secondary alcohol of interest in various chemical and pharmaceutical research fields. The following sections outline common purification techniques, including fractional distillation and preparative chromatography, complete with experimental protocols and expected outcomes.
Introduction to this compound and Potential Impurities
This compound is a long-chain secondary alcohol with the molecular formula C12H26O.[1] Its synthesis often involves a Grignard reaction, a versatile method for forming carbon-carbon bonds.[2][3][4] Understanding the synthesis route is crucial for identifying potential impurities that may need to be removed during purification.
A common synthetic route to this compound is the reaction of an appropriate Grignard reagent with an aldehyde. For instance, the reaction of heptylmagnesium bromide with 3-pentanone would yield this compound.
Potential Impurities:
-
Unreacted Starting Materials: Residual aldehyde (e.g., propanal) and Grignard reagent (e.g., (4-ethylnonan-2-yl)magnesium bromide).
-
Side-Reaction Products: Alkenes formed from elimination reactions, and other isomeric alcohols.
-
Solvents: High-boiling point solvents used in the synthesis, such as diethyl ether or tetrahydrofuran (THF).[5]
-
Water: Introduced during the workup step.
The choice of purification method will depend on the nature and boiling points of these impurities relative to this compound.
Physical Properties of this compound
A summary of the key physical properties of this compound is provided in the table below. These properties are essential for developing effective purification protocols, particularly for fractional distillation.
| Property | Value | Reference |
| Molecular Formula | C12H26O | [1][6] |
| Molecular Weight | 186.34 g/mol | [1][] |
| Boiling Point | 239.2 °C at 760 mmHg | [] |
| Density | 0.828 g/cm³ | [] |
Purification Methods
Two primary methods are recommended for the purification of this compound: fractional distillation and preparative chromatography.
Fractional Distillation
Fractional distillation is a suitable method for separating this compound from impurities with significantly different boiling points.[8][9][10][11][12] Given the high boiling point of the target compound, vacuum distillation is recommended to prevent thermal decomposition.
-
Apparatus Setup:
-
Assemble a vacuum fractional distillation apparatus as shown in the workflow diagram below. Use a round-bottom flask of an appropriate size (the flask should be no more than two-thirds full).
-
Pack the fractionating column with a suitable material, such as Raschig rings or Vigreux indentations, to increase the surface area for vapor-liquid equilibrium.[10]
-
Place a stir bar in the distillation flask.
-
Ensure all glass joints are properly sealed with vacuum grease.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Place a thermometer with the bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.[9]
-
-
Distillation Procedure:
-
Add the crude this compound to the distillation flask.
-
Begin stirring and slowly reduce the pressure to the desired level (e.g., 1-10 mmHg).
-
Gently heat the distillation flask using a heating mantle.
-
Observe the condensation ring rising up the column.
-
Collect the initial fractions (forerun), which will contain lower-boiling impurities.
-
As the temperature stabilizes near the expected boiling point of this compound at the applied pressure, collect the main fraction in a clean receiving flask.
-
Monitor the temperature throughout the distillation. A stable boiling point indicates the collection of a pure compound.
-
Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential explosions.
-
Allow the apparatus to cool completely before venting to atmospheric pressure.
-
Caption: Workflow for the purification of this compound by vacuum fractional distillation.
Preparative Chromatography
Preparative chromatography is a powerful technique for separating compounds with similar polarities.[13][14][15] Both preparative High-Performance Liquid Chromatography (HPLC) and column chromatography can be employed.
Preparative HPLC offers high resolution and is suitable for purifying small to medium quantities of the compound.[16]
-
Method Development (Analytical Scale):
-
Develop a separation method on an analytical HPLC system to determine the optimal stationary phase and mobile phase composition.
-
A common choice for alcohols is a reversed-phase C18 column.
-
A typical mobile phase would be a gradient of water and an organic solvent like acetonitrile or methanol.
-
-
Scale-Up to Preparative HPLC:
-
Use a preparative HPLC system with a larger column packed with the same stationary phase as the analytical column.
-
Adjust the flow rate and gradient profile for the larger column dimensions.
-
Dissolve the crude this compound in a small amount of the mobile phase.
-
Inject the sample onto the column.
-
-
Fraction Collection:
-
Monitor the elution of the compound using a UV detector (if the compound or impurities have a chromophore) or a refractive index detector.
-
Collect fractions as the peak corresponding to this compound elutes.
-
-
Post-Purification:
-
Combine the pure fractions.
-
Remove the mobile phase solvents under reduced pressure to obtain the purified this compound.
-
Caption: Workflow for the purification of this compound by preparative HPLC.
For larger quantities, column chromatography is a more cost-effective option.
-
Stationary Phase and Eluent Selection:
-
Use silica gel as the stationary phase for normal-phase chromatography.
-
Determine the optimal eluent system using thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. The goal is to achieve a retention factor (Rf) of ~0.3 for the this compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the non-polar solvent.
-
Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Purity Analysis and Expected Yields
The purity of the final product should be assessed using Gas Chromatography-Mass Spectrometry (GC-MS).[17][18][19] The following table summarizes the expected purity and yield for each purification method. These values are estimates and can vary depending on the initial purity of the crude product and the optimization of the purification protocol.
| Purification Method | Expected Purity | Expected Yield | Notes |
| Vacuum Fractional Distillation | >95% | 70-90% | Dependent on the boiling point differences between the product and impurities. |
| Preparative HPLC | >99% | 50-80% | Higher purity but potentially lower yield due to the collection of very pure fractions. |
| Column Chromatography | 95-98% | 60-85% | Good for larger scale purification; yield depends on the separation efficiency. |
Conclusion
The choice of purification method for this compound depends on the required purity, the scale of the purification, and the nature of the impurities present. For high purity on a smaller scale, preparative HPLC is recommended. For larger quantities where slightly lower purity is acceptable, vacuum fractional distillation or column chromatography are more practical options. Purity should always be confirmed by an appropriate analytical technique such as GC-MS.
References
- 1. This compound | C12H26O | CID 140584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. coconote.app [coconote.app]
- 6. 3-Decanol, 6-ethyl-, [webbook.nist.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. Purification [chem.rochester.edu]
- 11. app1-c89-pub.pressidium.com - Fractional Distillation Chemistry [app1-c89-pub.pressidium.com]
- 12. Fractional distillation - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. files.eric.ed.gov [files.eric.ed.gov]
- 15. agilent.com [agilent.com]
- 16. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 17. researchgate.net [researchgate.net]
- 18. shimadzu.com [shimadzu.com]
- 19. GC Used in Alcohol Profiling to Keep Consumers Safe [peakscientific.com]
Application Notes and Protocols: 6-Ethyl-3-decanol as a Precursor for Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of esters using 6-Ethyl-3-decanol as a precursor. The resulting esters, particularly those with medium to long-chain carboxylic acids, are of interest for their potential applications as specialty lubricants, emollients in cosmetics, and as hydrophobic moieties in drug delivery systems. Due to the branched nature of the parent alcohol, these esters are expected to exhibit unique physical properties such as low pour points and good thermal stability.
Overview
This compound is a branched secondary alcohol that can be utilized as a versatile precursor for the synthesis of a variety of esters. The esterification can be achieved through several methods, with the most common being Fischer-Speier esterification and lipase-catalyzed esterification. The choice of method depends on the desired purity, scale of the reaction, and the sensitivity of the substrates.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₆O | --INVALID-LINK--[1] |
| Molecular Weight | 186.34 g/mol | --INVALID-LINK--[] |
| Boiling Point | 239.2 °C at 760 mmHg | --INVALID-LINK--[] |
| Density | 0.828 g/cm³ | --INVALID-LINK--[] |
| CAS Number | 19780-31-5 | --INVALID-LINK--[3] |
Experimental Protocols
Two primary methods for the synthesis of esters from this compound are presented below: Fischer-Speier Esterification and Lipase-Catalyzed Esterification.
This method is a classic acid-catalyzed esterification suitable for a wide range of carboxylic acids. It is an equilibrium-driven reaction, and therefore, measures to remove water as it is formed are crucial to achieve high yields.[4][5] As a secondary alcohol, this compound is well-suited for this reaction.[4][6]
Reaction Scheme:
Caption: Fischer-Speier Esterification of this compound.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, lauric acid)
-
Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene, hexane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine solution
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or molecular sieves
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and an appropriate volume of an anhydrous solvent like toluene to facilitate azeotropic removal of water.
-
Carefully add the acid catalyst (e.g., 0.05 eq of p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude ester can be purified by vacuum distillation or column chromatography on silica gel.
Illustrative Data for the Synthesis of 6-Ethyl-3-decyl Acetate:
| Parameter | Value |
| Reactant Ratio (Alcohol:Acid) | 1:1.5 |
| Catalyst | p-Toluenesulfonic acid (5 mol%) |
| Solvent | Toluene |
| Reaction Temperature | Reflux (approx. 110 °C) |
| Reaction Time | 6 hours |
| Yield (Isolated) | 85-95% (hypothetical) |
| Purity (by GC) | >98% (hypothetical) |
Enzymatic esterification using lipases offers a milder and more selective alternative to acid-catalyzed methods. This is particularly useful for sensitive substrates or when high chemo- and regioselectivity are required. Immobilized lipases are often used for ease of separation and reusability.[7] This method is effective for the esterification of secondary alcohols.[8][9]
Workflow for Lipase-Catalyzed Esterification:
Caption: Workflow for lipase-catalyzed ester synthesis.
Materials:
-
This compound
-
Carboxylic acid or an activated ester (e.g., vinyl acetate, isopropenyl acetate)
-
Immobilized lipase (e.g., Novozym 435 from Candida antarctica lipase B)
-
Anhydrous organic solvent (e.g., hexane, toluene)
-
Molecular sieves (optional, to remove water)
Equipment:
-
Orbital shaker incubator
-
Reaction vessel (e.g., screw-capped flask)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a screw-capped flask, dissolve this compound (1.0 eq) and the acyl donor (carboxylic acid or activated ester, 1.5 eq) in an anhydrous organic solvent.
-
Add the immobilized lipase (typically 5-10% by weight of the substrates).
-
If using a carboxylic acid, add molecular sieves to the reaction mixture to absorb the water produced.
-
Seal the flask and place it in an orbital shaker incubator at a controlled temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or TLC.
-
Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized lipase. The lipase can be washed with the solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude ester can be purified by column chromatography if necessary.
Illustrative Data for Lipase-Catalyzed Synthesis of 6-Ethyl-3-decyl Laurate:
| Parameter | Value |
| Acyl Donor | Lauric Acid |
| Lipase | Novozym 435 (10% w/w) |
| Solvent | Hexane |
| Reaction Temperature | 50 °C |
| Reaction Time | 24-48 hours |
| Yield (Isolated) | 70-90% (hypothetical) |
| Purity (by GC) | >99% (hypothetical) |
Analytical Characterization of Esters
The synthesized esters should be characterized using standard analytical techniques to confirm their structure and purity. For a representative ester, 6-Ethyl-3-decyl acetate, the expected analytical data is summarized below.
Expected Analytical Data for 6-Ethyl-3-decyl Acetate (Illustrative)
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the acetate methyl group (~2.0 ppm), the methine proton adjacent to the ester oxygen (~4.8 ppm), and overlapping multiplets for the aliphatic chain protons (0.8-1.6 ppm). |
| ¹³C NMR | A signal for the ester carbonyl carbon (~170 ppm), the methine carbon bonded to the oxygen (~75 ppm), the acetate methyl carbon (~21 ppm), and multiple signals in the aliphatic region (10-40 ppm). |
| FT-IR | A strong C=O stretching vibration for the ester group around 1735-1750 cm⁻¹, and C-O stretching vibrations in the 1150-1250 cm⁻¹ region. The absence of a broad O-H stretch from the starting alcohol indicates reaction completion. |
| Mass Spec (EI) | The molecular ion peak (M⁺) should be observable, along with characteristic fragmentation patterns for esters. |
Applications and Relevance to Drug Development
Esters derived from branched-chain alcohols like this compound are valuable in various industrial and pharmaceutical applications.
-
Cosmetics and Personal Care: Their branched structure can impart a non-greasy, silky feel, making them excellent emollients in skin creams, lotions, and other cosmetic formulations.
-
Lubricants: These esters can serve as synthetic base oils or lubricant additives, offering good thermal and oxidative stability, and low-temperature fluidity.
-
Drug Development: In drug development, long-chain branched esters can be used to create prodrugs of pharmaceuticals containing carboxylic acid or hydroxyl groups. This can enhance the lipophilicity of a drug, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile. The ester linkage can be designed to be cleaved by esterases in the body, releasing the active drug.
Logical Relationship for Prodrug Strategy:
Caption: Prodrug strategy using this compound.
These protocols and application notes provide a comprehensive guide for the synthesis and potential utilization of esters derived from this compound. Researchers are encouraged to adapt and optimize these methods for their specific needs.
References
- 1. This compound | C12H26O | CID 140584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Decanol, 6-ethyl-, [webbook.nist.gov]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Advances in lipase-catalyzed esterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 9. Esterification of chiral secondary alcohols with fatty acid in organic solvents by polyethylene glycol-modified lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions of 6-Ethyl-3-decanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for common chemical transformations of the secondary alcohol 6-Ethyl-3-decanol. The described experimental setups are intended for laboratory-scale synthesis and analysis. All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Oxidation of this compound to 6-Ethyl-3-decanone
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. The Swern oxidation is a reliable and mild method that avoids the use of heavy metals.[1][2][3]
Reaction Scheme:
This compound is oxidized to 6-Ethyl-3-decanone using a Swern oxidation protocol.
Experimental Protocol: Swern Oxidation
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Hexanes
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Low-temperature thermometer
-
Ice bath
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Preparation of the Swern Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath). To this solution, add a solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in anhydrous DCM dropwise via the dropping funnel, maintaining the internal temperature below -60 °C. Stir the resulting mixture for 15 minutes.
-
Addition of the Alcohol: Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the activated Swern reagent, again keeping the internal temperature below -60 °C. Stir the reaction mixture for 30 minutes at this temperature.
-
Addition of Base: Add triethylamine (TEA) (5.0 eq.) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure 6-Ethyl-3-decanone.
Data Presentation:
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| This compound | C₁₂H₂₆O | 186.34 | 10.0 | 1.0 | - | - | - |
| Oxalyl chloride | C₂Cl₂O₂ | 126.93 | 12.0 | 1.2 | - | - | - |
| DMSO | C₂H₆OS | 78.13 | 22.0 | 2.2 | - | - | - |
| Triethylamine | C₆H₁₅N | 101.19 | 50.0 | 5.0 | - | - | - |
| 6-Ethyl-3-decanone | C₁₂H₂₄O | 184.32 | - | - | 1.84 | 1.62 | 88 |
Note: The above data is representative for a typical Swern oxidation of a secondary alcohol and serves as an illustrative example.
Diagram of Experimental Workflow:
Caption: Workflow for the Swern oxidation of this compound.
Signaling Pathway (Reaction Mechanism):
Caption: Simplified mechanism of the Swern oxidation.
Dehydration of this compound to 6-Ethyl-decenes
The acid-catalyzed dehydration of secondary alcohols proceeds via an E1 elimination mechanism to yield a mixture of alkene isomers.
Reaction Scheme:
This compound undergoes dehydration to form a mixture of 6-ethyl-2-decene and 6-ethyl-3-decene isomers.
Experimental Protocol: Acid-Catalyzed Dehydration
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Distillation apparatus
-
Heating mantle
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: Place this compound (1.0 eq.) in a round-bottom flask. Cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).
-
Dehydration: Heat the mixture using a heating mantle to a temperature of 100-140 °C. The product alkenes will begin to distill. Collect the distillate. The reaction can be monitored by TLC or GC to determine completion.
-
Workup: Wash the collected distillate with saturated sodium bicarbonate solution to neutralize any remaining acid. Then, wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and distill to obtain the purified mixture of 6-ethyl-decene isomers.
Data Presentation:
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| This compound | C₁₂H₂₆O | 186.34 | 0.1 | 1.0 | - | - | - |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 0.01 | 0.1 | - | - | - |
| 6-Ethyl-decenes | C₁₂H₂₄ | 168.32 | - | - | 16.83 | 13.8 | 82 |
Note: The yield is for the combined mixture of alkene isomers. The ratio of isomers will depend on the specific reaction conditions.
Diagram of Experimental Workflow:
Caption: Workflow for the acid-catalyzed dehydration of this compound.
Signaling Pathway (Reaction Mechanism):
Caption: E1 mechanism for the dehydration of a secondary alcohol.
Esterification of this compound to 6-Ethyl-3-decyl Acetate
Esterification of alcohols is a common reaction to produce esters, which have various applications. The reaction with an acid chloride is a rapid and efficient method.[4]
Reaction Scheme:
This compound reacts with acetyl chloride to form 6-ethyl-3-decyl acetate.
Experimental Protocol: Esterification with Acetyl Chloride
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine or Triethylamine
-
Diethyl ether or Dichloromethane
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq.) and pyridine (1.2 eq.) in diethyl ether at 0 °C (ice bath).
-
Addition of Acetyl Chloride: Add acetyl chloride (1.1 eq.) dropwise to the stirred solution. A precipitate of pyridinium hydrochloride will form.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Workup: Filter the reaction mixture to remove the pyridinium hydrochloride. Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by distillation or column chromatography if necessary.
Data Presentation:
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| This compound | C₁₂H₂₆O | 186.34 | 10.0 | 1.0 | - | - | - |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 11.0 | 1.1 | - | - | - |
| Pyridine | C₅H₅N | 79.10 | 12.0 | 1.2 | - | - | - |
| 6-Ethyl-3-decyl acetate | C₁₄H₂₈O₂ | 228.37 | - | - | 2.28 | 2.07 | 91 |
Note: The above data is representative for a typical esterification of a secondary alcohol with an acid chloride and serves as an illustrative example.
Diagram of Experimental Workflow:
Caption: Workflow for the esterification of this compound.
Signaling Pathway (Reaction Mechanism):
Caption: Mechanism for the esterification with acetyl chloride.
References
Application Note: Quantitative Analysis of 6-Ethyl-3-decanol using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and specific method for the quantitative analysis of 6-Ethyl-3-decanol in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol provides a comprehensive workflow, including sample preparation, instrument parameters, and data analysis. This method is suitable for researchers in various fields, including drug metabolism, biomarker discovery, and toxicology, who require accurate measurement of this long-chain alcohol.
Introduction
This compound is a branched-chain alcohol that may be of interest in various research and development areas. Its detection and quantification are crucial for understanding its metabolic fate, potential biological activity, or presence as a volatile organic compound (VOC) marker. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for separating and quantifying volatile and semi-volatile compounds like this compound with high sensitivity and specificity. This document provides a detailed protocol for the analysis of this compound, adaptable to various research needs.
Data Presentation
The following table summarizes the typical performance characteristics of the described GC-MS method for the analysis of this compound. These values are representative and may vary based on the specific instrumentation and matrix used.
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is designed for the extraction of this compound from a biological matrix such as plasma or serum.
Materials:
-
Biological sample (e.g., plasma, serum)
-
Internal Standard (IS) solution (e.g., 1-dodecanol, 1 µg/mL in methanol)
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate
-
Conical glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC vials with inserts
Procedure:
-
Pipette 500 µL of the biological sample into a conical glass centrifuge tube.
-
Add 50 µL of the internal standard solution to the sample and vortex briefly.
-
Add 2 mL of MTBE to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a new clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., hexane or ethyl acetate).
-
Transfer the reconstituted sample to a GC vial with an insert for analysis.
GC-MS Instrumentation and Parameters
Instrumentation:
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following parameters are provided as a starting point and may require optimization for your specific instrument.
GC Parameters:
-
Column: TG-624SilMS capillary column (30 m x 0.25 mm I.D., 1.4 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan for confirmation.
-
Ions to Monitor (SIM mode):
-
This compound: m/z 57, 83, 111 (Quantifier), 155
-
Internal Standard (1-dodecanol): m/z 55, 69, 83 (Quantifier)
-
-
Full Scan Range: m/z 40-300
Mandatory Visualization
Caption: Workflow for the quantitative analysis of this compound.
Caption: Logical relationship for quantification using an internal standard.
Application Notes and Protocols for 6-Ethyl-3-decanol as a Plasticizer Additive
Disclaimer: There is currently limited publicly available data on the specific use of 6-Ethyl-3-decanol as a primary plasticizer additive. The following application notes and protocols are based on the evaluation of structurally similar branched long-chain alcohols and their esters (e.g., C10 alcohols) as plasticizers, particularly in Polyvinyl Chloride (PVC) formulations. These protocols provide a framework for the evaluation of this compound as a novel plasticizer candidate.
Introduction
Plasticizers are essential additives that increase the flexibility, workability, and durability of polymeric materials.[1] The growing demand for high-performance and environmentally friendly plasticizers has led to the exploration of novel compounds, including branched-chain alcohols and their derivatives. Long-chain alcohols, such as decyl alcohol, are key raw materials in the synthesis of plasticizers that enhance the flexibility and processability of polymers.[2] Branched C10 alcohol esters, for example, have been investigated as effective plasticizers for PVC, offering advantages in certain applications. This document outlines the potential applications and detailed experimental protocols for evaluating this compound as a plasticizer additive.
Potential Applications
Based on the performance of similar branched C10 alcohol-based plasticizers, this compound, or its esterified derivatives, could be a viable candidate for use in:
-
Flexible PVC applications: Including wire and cable insulation, vinyl flooring, wall coverings, and automotive interiors.[1]
-
High-temperature applications: Where low volatility and good thermal stability are required.[3]
-
Products requiring good low-temperature flexibility: The branched structure may improve performance at reduced temperatures.[3]
Experimental Protocols
The following protocols are adapted from established ASTM standards and common industry practices for the evaluation of plasticizer performance in PVC.[1][4][5]
Preparation of Plasticized PVC Formulations
Objective: To prepare homogenous blends of PVC resin with this compound (or its ester) at various concentrations.
Materials and Equipment:
-
PVC resin (e.g., K-value 67)
-
This compound (or a synthesized ester thereof, e.g., 6-Ethyl-3-decyl phthalate)
-
Thermal stabilizer (e.g., Ca/Zn stearate)
-
Lubricant (e.g., stearic acid)
-
Two-roll mill
-
Compression molding press
-
Analytical balance
Procedure:
-
Pre-mix PVC resin, thermal stabilizer, and lubricant in a high-speed mixer.
-
Add the desired concentration of this compound (e.g., 30, 40, 50 parts per hundred of resin - phr).
-
Transfer the dry blend to a two-roll mill heated to 160-170°C.
-
Mill the compound until a homogenous sheet is formed (typically 5-10 minutes).
-
Sheet off the compound and allow it to cool.
-
Cut the sheets into appropriate sizes for compression molding.
-
Preheat the compression molding press to 170-180°C.
-
Place the milled sheets into a mold of desired thickness (e.g., 1 mm for mechanical testing).
-
Press the material under a pressure of 10-15 MPa for 5 minutes.
-
Cool the mold under pressure to room temperature.
-
Remove the molded sheets and condition them at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
Experimental Workflow for PVC Formulation
Caption: Workflow for the preparation of plasticized PVC test specimens.
Evaluation of Mechanical Properties
Objective: To determine the effect of this compound on the mechanical performance of PVC.
Standard: Adapted from ASTM D638 - Standard Test Method for Tensile Properties of Plastics.
Materials and Equipment:
-
Conditioned PVC test specimens (dumbbell-shaped)
-
Universal Testing Machine (UTM) with an extensometer
-
Shore Durometer (Type A or D)
Procedure:
-
Hardness: Measure the Shore hardness of the conditioned sheets at five different points and calculate the average.
-
Tensile Testing: a. Mount the dumbbell-shaped specimen into the grips of the UTM. b. Attach the extensometer to the specimen. c. Apply a constant rate of crosshead displacement (e.g., 50 mm/min) until the specimen fractures. d. Record the tensile strength at break, elongation at break, and 100% modulus. e. Test at least five specimens for each formulation and calculate the average values.
Thermal Properties Assessment
Objective: To evaluate the effect of this compound on the thermal stability and glass transition temperature of PVC.
Methods:
-
Thermogravimetric Analysis (TGA): To determine thermal stability.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).[6]
TGA Protocol:
-
Place a small sample (5-10 mg) of the plasticized PVC into a TGA crucible.
-
Heat the sample from 30°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The onset of decomposition is an indicator of thermal stability.
DSC Protocol:
-
Place a small sample (5-10 mg) of the plasticized PVC into a DSC pan and seal it.
-
Heat the sample from -50°C to 120°C at a heating rate of 10°C/min.[6]
-
Cool the sample to -50°C at a rate of 10°C/min.
-
Reheat the sample to 120°C at 10°C/min.
-
The glass transition temperature (Tg) is determined from the second heating scan.[6]
General Experimental Workflow for Plasticizer Evaluation
References
- 1. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. US6969735B1 - Plasticizers from less branched decyl alcohols - Google Patents [patents.google.com]
- 4. store.astm.org [store.astm.org]
- 5. dl.edi-info.ir [dl.edi-info.ir]
- 6. hitachi-hightech.com [hitachi-hightech.com]
Application Notes and Protocols: 6-Ethyl-3-decanol in Lubricant Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 6-Ethyl-3-decanol as a constituent in advanced lubricant formulations. While direct experimental data for this compound in lubricants is limited in publicly available literature, this document extrapolates its potential benefits based on the well-documented performance of analogous branched-chain alcohols.
Introduction to Branched Alcohols in Lubricants
Branched-chain alcohols are pivotal in the synthesis of various lubricant components, including esters and surfactants. Their molecular architecture, characterized by alkyl branches along the main carbon chain, imparts desirable properties to lubricant formulations. These include improved low-temperature fluidity (lower pour points), enhanced thermal and oxidative stability, and favorable viscosity characteristics. The branching disrupts the uniform packing of molecules, which is crucial for preventing crystallization at low temperatures.
This compound, a C12 branched alcohol, is a promising candidate for use in lubricant applications, either directly as a co-solvent or friction modifier, or more commonly as a precursor for synthetic esters.
Potential Applications of this compound in Lubricant Formulations
Based on the properties of similar branched alcohols, this compound is anticipated to be a valuable component in the following applications:
-
Synthetic Ester Production: As a reactant with dicarboxylic acids (e.g., adipic, sebacic, or dodecanedioic acid), this compound can form di-esters that serve as high-performance base oils or additives. These esters are likely to exhibit excellent low-temperature properties and good thermal stability.
-
Friction Modification: While not extensively documented, branched alcohols can exhibit friction-modifying properties at the metal-lubricant interface, potentially reducing energy losses in machinery.
-
Surfactant and Detergent Synthesis: Ethoxylation of this compound can produce non-ionic surfactants.[1] In lubricant formulations, these derivatives can act as detergents to keep engine components clean or as emulsifiers in metalworking fluids.
-
Co-solvent in Formulations: Its branched structure may enhance the solubility of other additives in the base oil, leading to more stable and effective lubricant formulations.
Anticipated Performance Benefits
The incorporation of this compound into lubricant formulations, primarily through esterification, is expected to yield the following performance enhancements:
| Performance Parameter | Expected Impact of this compound Derivative | Rationale |
| Pour Point | Significant Depression | The branched structure inhibits crystallization at low temperatures, improving fluidity.[1] |
| Oxidative Stability | Improved | Steric hindrance from the ethyl group can protect the ester linkage from oxidative attack. |
| Viscosity Index (VI) | High | Esters derived from branched alcohols often exhibit a smaller change in viscosity with temperature. |
| Flash Point | High | The relatively high molecular weight contributes to lower volatility and a higher flash point. |
| Friction and Wear | Potential Reduction | The polarity of the alcohol or derived ester can lead to the formation of a protective film on metal surfaces. |
Experimental Protocols for Lubricant Evaluation
The following are standard ASTM (American Society for Testing and Materials) protocols for evaluating the performance of lubricants. These methods are essential for quantifying the impact of new additives like this compound-derived esters.
4.1. Measurement of Kinematic Viscosity and Viscosity Index
-
Protocol: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.
-
Procedure:
-
Select a calibrated glass capillary viscometer appropriate for the expected viscosity range.
-
Charge the viscometer with the lubricant sample.
-
Place the viscometer in a constant temperature bath maintained at 40°C and allow it to equilibrate.
-
Measure the time required for the lubricant to flow between two marked points on the viscometer.
-
Repeat the measurement at 100°C.
-
Calculate the kinematic viscosity at each temperature using the viscometer constant.
-
Calculate the Viscosity Index (VI) using the viscosities at 40°C and 100°C according to ASTM D2270.
-
4.2. Determination of Pour Point
-
Protocol: ASTM D97 - Standard Test Method for Pour Point of Petroleum Products.
-
Procedure:
-
Pour the lubricant sample into a test jar to the prescribed mark.
-
Heat the sample to a specified temperature to dissolve any wax crystals.
-
Cool the sample at a controlled rate in a cooling bath.
-
At every 3°C interval, remove the jar and tilt it to ascertain whether the oil flows.
-
The pour point is the lowest temperature at which the oil is observed to flow, recorded as a multiple of 3°C.
-
4.3. Evaluation of Anti-Wear Properties
-
Protocol: ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).
-
Procedure:
-
Three steel balls are clamped together in a cup containing the lubricant sample.
-
A fourth steel ball is rotated against the three stationary balls under a specified load, speed, and temperature for a set duration.
-
After the test, the wear scars on the three stationary balls are measured using a microscope.
-
The average wear scar diameter is reported as an indicator of the lubricant's anti-wear properties.
-
Logical Workflow for Lubricant Formulation and Testing
The following diagram illustrates the typical workflow for developing and evaluating a new lubricant formulation incorporating a novel component like a this compound derivative.
Caption: Workflow for lubricant development with this compound.
Conclusion
While direct application data for this compound in lubricants is not yet prevalent in scientific literature, its molecular structure strongly suggests its potential as a valuable precursor for high-performance lubricant esters. The branched nature of this alcohol is expected to confer significant advantages, particularly in improving the low-temperature performance of lubricants. Further research and testing, following the protocols outlined in this document, are warranted to fully characterize its benefits and optimize its use in advanced lubricant formulations.
References
Application Notes and Protocols for 6-Ethyl-3-decanol in the Flavor Industry
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive research indicates a significant lack of publicly available data regarding the specific application of 6-Ethyl-3-decanol as a flavoring ingredient. Information on its organoleptic properties, such as flavor profile and odor threshold, as well as its regulatory status (FEMA GRAS, JECFA, EU) for use in food, is not readily accessible. This suggests that this compound is not a commonly utilized or well-documented flavor compound.
The following application notes and protocols are therefore based on general scientific principles for the evaluation of new flavor molecules and the known characteristics of structurally similar compounds, such as other C12 branched-chain alcohols. These are intended to provide a foundational framework for research and development purposes.
Application Notes
1. Physicochemical Properties
A summary of the basic physical and chemical properties of this compound is provided below.
| Property | Value |
| Chemical Formula | C₁₂H₂₆O |
| Molecular Weight | 186.34 g/mol |
| CAS Number | 19780-31-5 |
| Appearance | Likely a colorless liquid at room temperature |
| Boiling Point | ~239 °C at 760 mmHg |
| Solubility | Expected to be sparingly soluble in water, soluble in ethanol |
2. Potential Organoleptic Profile (Hypothetical)
Based on its structure as a branched-chain C12 secondary alcohol, a hypothetical organoleptic profile for this compound can be postulated. These properties would require experimental validation.
| Sensory Attribute | Predicted Description |
| Aroma Profile | Likely to possess waxy, fatty, and slightly green notes. May also exhibit subtle floral or citrus undertones. |
| Flavor Profile | Could contribute to a creamy or smooth mouthfeel, with potential for enhancing savory (e.g., mushroom, dairy) or complex fruit flavors. |
| Odor Threshold | Estimated to be in the parts-per-billion (ppb) to low parts-per-million (ppm) range in water, typical for higher molecular weight alcohols. |
| Flavor Intensity | Expected to be low to moderate. |
3. Potential Applications
Given its hypothetical profile, this compound could be investigated for the following applications:
-
Savory Flavors: To impart richness and complexity in dairy, mushroom, and fat-based flavors.
-
Fruit Flavors: As a modifier to add depth and a sense of ripeness to tropical and stone fruit profiles.
-
Beverages: To potentially enhance mouthfeel and body in both alcoholic and non-alcoholic beverages.
4. Regulatory and Safety Considerations
As of the date of this document, this compound is not listed as a FEMA GRAS substance, nor has it been evaluated by JECFA or the European Union for use as a food flavoring agent. Therefore, a comprehensive safety and toxicological assessment would be mandatory before it can be considered for inclusion in any food or beverage product.
Experimental Protocols
The following protocols outline the necessary steps to characterize this compound for its potential use in the flavor industry.
Protocol 1: Determination of Odor Threshold
Objective: To determine the detection and recognition thresholds of this compound in a neutral medium (e.g., water).
Methodology:
-
Panel Selection and Training: A panel of 10-15 individuals should be screened for their sensory acuity and trained on the recognition of the target compound's aroma.
-
Sample Preparation:
-
Prepare a stock solution of this compound in food-grade ethanol to ensure complete dissolution.
-
Create a series of dilutions in deionized, odor-free water using a geometric progression (e.g., 1:3 steps).
-
-
Sensory Test Method: Employ the ASTM E679 standard method, which utilizes an ascending forced-choice triangle test.
-
Present panelists with three samples at each concentration level (two blanks and one containing the odorant).
-
The panelist's task is to identify the "odd" sample.
-
An individual's threshold is the lowest concentration at which they correctly identify the odd sample in two consecutive trials.
-
-
Data Analysis: The group's Best Estimate Threshold (BET) is calculated as the geometric mean of the individual thresholds.
Protocol 2: Descriptive Sensory Analysis
Objective: To establish a detailed flavor and aroma profile of this compound.
Methodology:
-
Panel Training: A trained descriptive analysis panel (8-12 members) should be utilized. The panel should be trained on a lexicon of aroma and flavor attributes relevant to branched-chain alcohols (e.g., waxy, fatty, green, citrus, floral, mushroom).
-
Sample Preparation: Prepare a solution of this compound in a neutral base (e.g., water or a simple sugar solution) at a concentration that is 3-5 times its determined recognition threshold.
-
Evaluation: Panelists will evaluate the sample and rate the intensity of each perceived attribute on a structured scale (e.g., a 15-point intensity scale).
-
Data Analysis: The collected data should be statistically analyzed (e.g., using ANOVA) to generate a comprehensive sensory profile, which can be visualized using a spider plot.
Protocol 3: Application in a Food Matrix
Objective: To assess the sensory impact of this compound in a model food or beverage system.
Methodology:
-
Matrix Selection: Choose a simple and relevant food matrix, such as a clear carbonated beverage or a simple dairy base.
-
Dosage Optimization: Conduct preliminary studies to determine a suitable dosage range, from sub-threshold to a clearly perceptible level.
-
Difference Testing: Perform triangle tests to ascertain if a statistically significant difference exists between the control (without this compound) and test samples at various concentrations.
-
Descriptive Analysis: If a significant difference is found, conduct a descriptive analysis to characterize the nature and intensity of the sensory changes imparted by this compound.
-
Data Analysis: Analyze the results to understand the contribution of this compound to the overall flavor profile of the product.
Visualizations
Caption: Experimental workflow for novel flavor ingredient evaluation.
Caption: Hypothetical sensory profile and applications of this compound.
protocol for measuring the viscosity of 6-Ethyl-3-decanol mixtures
An Application Note and Protocol for Measuring the Viscosity of 6-Ethyl-3-decanol Mixtures
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the accurate and reproducible measurement of the viscosity of mixtures containing this compound. The methodologies outlined are applicable to a range of mixture compositions relevant to research and drug development settings.
Introduction
Viscosity is a critical physical property of liquid formulations, influencing factors such as manufacturability, stability, and in vivo performance. This compound is a long-chain alcohol whose viscous properties in solution can significantly impact formulation characteristics. This application note describes the use of rotational viscometry for the characterization of this compound mixtures. Rotational viscometers are well-suited for determining the dynamic viscosity of a wide range of fluid types.[1][2]
Physicochemical Properties of this compound
A summary of the known properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C12H26O | [3][4][] |
| Molecular Weight | 186.34 g/mol | [3][4][] |
| CAS Number | 19780-31-5 | [3][4] |
| Boiling Point | 239.2°C at 760 mmHg | [] |
| Density | 0.828 g/cm³ | [] |
Experimental Protocol: Rotational Viscometry
This protocol provides a step-by-step guide for measuring the dynamic viscosity of this compound mixtures using a rotational viscometer.
Materials and Equipment
-
Rotational Viscometer: With a set of appropriate spindles (e.g., cylindrical, cone-and-plate). The choice of viscometer (e.g., L-type for low viscosity, R-type for medium, H-type for high) will depend on the expected viscosity of the mixtures.[1]
-
Temperature Control System: A circulating water bath or Peltier temperature controller to maintain a precise and stable sample temperature.[6][7][8]
-
Sample Vials/Containers: Appropriate for the viscometer's geometry.
-
This compound: Purity ≥ 95%.
-
Solvents/Mixture Components: High-purity grade (e.g., HPLC grade) of the desired co-solvents (e.g., ethanol, water, buffer solutions).
-
Calibration Standards: Certified viscosity standards traceable to national or international standards (e.g., NIST).[8]
-
Analytical Balance: For accurate preparation of mixtures.
-
Volumetric Glassware: For precise volume measurements.
-
General Laboratory Equipment: Pipettes, spatulas, cleaning solvents (e.g., isopropanol, acetone), and lint-free wipes.
Experimental Workflow Diagram
Caption: Experimental workflow for viscosity measurement.
Step-by-Step Procedure
-
Mixture Preparation:
-
Prepare mixtures of this compound with the desired co-solvent(s) at various concentrations. It is recommended to prepare mixtures by mass for higher accuracy.
-
Ensure complete homogenization of the mixtures by gentle stirring or vortexing. Avoid introducing air bubbles.
-
-
Viscometer Setup and Calibration:
-
Turn on the viscometer and the temperature control system. Allow the instrument to warm up and stabilize.
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the sample. For unknown samples, start with a smaller spindle and lower speed and adjust as necessary.[9]
-
Perform a calibration check using a certified viscosity standard at the intended measurement temperature. The measured viscosity should be within the specified tolerance of the standard.[8]
-
-
Sample Measurement:
-
Set the desired measurement temperature in the temperature control system and allow it to stabilize. Common temperatures for viscosity measurements are 20°C or 25°C.[10]
-
Carefully pour the sample into the appropriate container, avoiding the introduction of air bubbles.[8]
-
Immerse the spindle into the sample up to the marked immersion groove.[9]
-
Allow the sample to thermally equilibrate for at least 5-10 minutes.[11]
-
Start the spindle rotation at the pre-selected speed.
-
Allow the viscosity reading to stabilize before recording the value. This may take 30-60 seconds.[9]
-
Record the dynamic viscosity (in mPa·s or cP), torque (%), temperature, spindle number, and rotational speed. The torque reading should ideally be between 10% and 90% for accurate measurements.
-
-
Data Collection and Analysis:
-
Perform at least three independent measurements for each sample mixture.
-
Calculate the mean viscosity and standard deviation for each mixture.
-
Thoroughly clean the spindle and sample container with an appropriate solvent (e.g., isopropanol) and dry completely between samples to prevent cross-contamination.[8][9]
-
Data Presentation
Quantitative data should be summarized in a clear and structured table to facilitate comparison between different mixtures.
Table 1: Viscosity of this compound Mixtures at [Specify Temperature]
| Mixture Composition (% w/w) | Replicate 1 (mPa·s) | Replicate 2 (mPa·s) | Replicate 3 (mPa·s) | Mean Viscosity (mPa·s) | Standard Deviation |
| This compound | |||||
| Co-solvent | |||||
| e.g., 90:10 | |||||
| e.g., 80:20 | |||||
| e.g., 70:30 | |||||
| e.g., 60:40 | |||||
| e.g., 50:50 |
Logical Relationship Diagram for Viscosity Factors
Caption: Factors influencing mixture viscosity.
Troubleshooting and Considerations
-
Volatile Samples: If working with volatile co-solvents, consider using a viscometer with a closed sample system or a solvent trap to minimize evaporation, which can alter the sample concentration and viscosity.[10]
-
Non-Newtonian Behavior: Alcohol solutions are typically Newtonian, meaning their viscosity is independent of the shear rate.[12][13] However, if non-Newtonian behavior is suspected, measurements should be taken at multiple rotational speeds to assess shear rate dependency.
-
Temperature Control: Viscosity is highly dependent on temperature.[7] Maintaining precise temperature control (e.g., ±0.1°C) is crucial for accurate and reproducible results.
-
Air Bubbles: The presence of air bubbles in the sample can lead to erroneous readings. Ensure samples are degassed if necessary and loaded carefully.[8]
-
Spindle Cleaning: Incomplete cleaning of the spindle can lead to sample cross-contamination and inaccurate measurements.[8][9]
References
- 1. Rotational viscometry | Anton Paar Wiki [wiki.anton-paar.com]
- 2. measurlabs.com [measurlabs.com]
- 3. 3-Decanol, 6-ethyl-, [webbook.nist.gov]
- 4. This compound | C12H26O | CID 140584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Viscometers: A Practical Guide [machinerylubrication.com]
- 7. scimed.co.uk [scimed.co.uk]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. blog.rheosense.com [blog.rheosense.com]
- 11. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 12. Using and Cleaning Capillary Viscometers | Lab Manager [labmanager.com]
- 13. blog.rheosense.com [blog.rheosense.com]
Application Notes & Protocols: 6-Ethyl-3-decanol as an Internal Standard for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 6-Ethyl-3-decanol as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This document is intended to guide researchers, scientists, and professionals in the fields of analytical chemistry, quality control, and drug development in the accurate quantification of volatile and semi-volatile organic compounds.
Introduction
Internal standards are essential in quantitative chromatography for improving the precision and accuracy of results by correcting for variations in sample injection volume, analyte recovery during sample preparation, and instrumental drift. An ideal internal standard should be chemically similar to the analytes of interest, not naturally present in the sample matrix, and chromatographically resolved from other sample components.
This compound, a C12 branched-chain alcohol, possesses properties that make it a suitable internal standard for the GC-MS analysis of a range of medium to long-chain alcohols, esters, and other volatile to semi-volatile compounds often found in flavor, fragrance, environmental, and pharmaceutical analyses.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an internal standard is crucial for its effective application.
| Property | Value | Reference |
| CAS Number | 19780-31-5 | [1][2] |
| Molecular Formula | C₁₂H₂₆O | [1][2] |
| Molecular Weight | 186.34 g/mol | [1] |
| Boiling Point | 239.2 °C at 760 mmHg | |
| Structure | [1] |
Application: Quantification of Flavor and Fragrance Compounds in a Cosmetic Cream Matrix
This section outlines a specific application of this compound as an internal standard for the quantification of common flavor and fragrance allergens in a cosmetic cream base.
Analytes of Interest:
-
Linalool
-
Geraniol
-
Citronellol
-
α-Isomethyl ionone
-
Hexyl cinnamal
Experimental Protocols
A detailed methodology for the analysis is provided below.
4.1. Materials and Reagents
-
Solvents: Dichloromethane (DCM), HPLC grade; Ethanol, absolute.
-
Standards: Linalool (≥97%), Geraniol (≥98%), Citronellol (≥95%), α-Isomethyl ionone (≥90%), Hexyl cinnamal (≥95%).
-
Internal Standard: this compound (≥95%).
-
Matrix: Unscented cosmetic cream base.
-
Other: Anhydrous sodium sulfate.
4.2. Standard and Sample Preparation
4.2.1. Stock Solutions (1000 µg/mL)
-
Accurately weigh approximately 10 mg of each analyte and the internal standard into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with ethanol.
4.2.2. Calibration Standards
-
Prepare a series of calibration standards by spiking the unscented cosmetic cream base (1 g) with appropriate volumes of the analyte stock solutions to achieve final concentrations ranging from 1 to 100 µg/g.
-
To each calibration standard, add a fixed amount of this compound internal standard solution to achieve a final concentration of 20 µg/g.
4.2.3. Sample Preparation
-
Accurately weigh 1 g of the cosmetic cream sample into a 15 mL centrifuge tube.
-
Spike with the this compound internal standard solution to a final concentration of 20 µg/g.
-
Add 5 mL of dichloromethane.
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the dichloromethane layer and pass it through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a GC vial for analysis.
4.3. GC-MS Instrumentation and Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
4.4. Selected Ion Monitoring (SIM) Parameters
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Linalool | 93 | 71 | 121 |
| Geraniol | 69 | 93 | 81 |
| Citronellol | 69 | 82 | 95 |
| α-Isomethyl ionone | 136 | 191 | 121 |
| Hexyl cinnamal | 129 | 91 | 216 |
| This compound (IS) | 59 | 83 | 111 |
Note: The selection of quantifier and qualifier ions should be confirmed by analyzing individual standards.
Data Analysis and Quantification
The concentration of each analyte is calculated using the response factor relative to the internal standard.
Calculation:
Concentration of Analyte (µg/g) = (AreaAnalyte / AreaIS) * (ConcentrationIS / Response Factor) * (VolumeExtract / WeightSample)
Where:
-
AreaAnalyte = Peak area of the analyte's quantifier ion.
-
AreaIS = Peak area of the internal standard's quantifier ion.
-
ConcentrationIS = Concentration of the internal standard in µg/mL.
-
Response Factor (RF) = (AreaAnalyte / AreaIS) * (ConcentrationIS / ConcentrationAnalyte) - determined from the calibration curve.
-
VolumeExtract = Final volume of the sample extract in mL.
-
WeightSample = Weight of the sample in g.
Method Validation Summary
A summary of typical validation parameters for this type of method is presented below.
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | > 0.99 | 0.995 - 0.999 |
| Accuracy (% Recovery) | 80 - 120% | 92 - 108% |
| Precision (% RSD) | < 15% | < 10% |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | 1 µg/g |
| Limit of Detection (LOD) | Signal-to-Noise > 3 | 0.3 µg/g |
Diagrams
Caption: Workflow for sample preparation and analysis.
Caption: Logical flow of the GC-MS system.
Conclusion
This compound is a viable internal standard for the quantitative GC-MS analysis of various volatile and semi-volatile compounds in complex matrices. Its chemical properties allow for good chromatographic behavior and its mass spectrum provides distinct ions for selective monitoring. The provided protocol for the analysis of flavor and fragrance compounds in a cosmetic cream demonstrates a practical application and can be adapted for other matrices and analytes with appropriate method development and validation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Ethyl-3-decanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-Ethyl-3-decanol synthesis. The information is presented in a user-friendly question-and-answer format, addressing specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common and effective method for synthesizing this compound?
A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent, such as butylmagnesium bromide, with an appropriate aldehyde, like 2-ethylhexanal. This method is widely used for the formation of carbon-carbon bonds and the synthesis of secondary alcohols.
Q2: What are the main factors that can lead to a low yield in the Grignard synthesis of this compound?
Several factors can contribute to low yields in this Grignard reaction. These include:
-
Presence of moisture: Grignard reagents are highly reactive towards protic solvents like water.
-
Impure reagents: The purity of the magnesium, alkyl halide, and the aldehyde is crucial.
-
Improper reaction conditions: Temperature control and the rate of addition of reagents are critical parameters.
-
Side reactions: Wurtz coupling of the Grignard reagent is a common side reaction.
Q3: How can I minimize the formation of byproducts in the synthesis?
Minimizing byproduct formation can be achieved by:
-
Ensuring all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Using freshly distilled and anhydrous solvents.
-
Controlling the reaction temperature, often by slow addition of the aldehyde to the Grignard reagent at a low temperature.
-
Using a slight excess of the Grignard reagent to ensure complete conversion of the aldehyde.
Q4: What is the best way to purify the final product, this compound?
Purification of this compound can be effectively achieved through vacuum distillation. Given its relatively high boiling point, distillation under reduced pressure is necessary to prevent decomposition. Column chromatography can also be employed for purification, especially for smaller-scale reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via a Grignard reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate. | - Inactive magnesium surface (oxide layer).- Wet solvent or glassware.- Impure alkyl halide. | - Activate magnesium turnings with a small crystal of iodine or by crushing them under an inert atmosphere.- Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert gas.- Use freshly distilled, anhydrous ether or THF.- Use a fresh bottle of alkyl halide. |
| Low yield of this compound. | - Incomplete reaction.- Side reactions (e.g., Wurtz coupling).- Loss of product during workup. | - Ensure a slight molar excess of the Grignard reagent.- Add the aldehyde slowly to the Grignard solution at a controlled, low temperature (e.g., 0 °C).- Perform a careful aqueous workup with saturated ammonium chloride solution to quench the reaction and dissolve magnesium salts. |
| Formation of a significant amount of biphenyl byproduct. | - Wurtz coupling of the Grignard reagent, often promoted by higher temperatures. | - Maintain a low reaction temperature during the formation of the Grignard reagent and during the addition of the aldehyde. |
| Product appears cloudy or contains solid impurities after workup. | - Incomplete quenching of magnesium salts.- Presence of magnesium hydroxide. | - Ensure thorough extraction with an organic solvent.- Wash the organic layer with dilute acid (e.g., 1M HCl) to dissolve any remaining magnesium salts, followed by a wash with saturated sodium bicarbonate solution and brine. |
| Difficulty in isolating the pure product by distillation. | - Co-distillation with solvent or byproducts.- Thermal decomposition at high temperatures. | - Ensure the solvent is completely removed before distillation.- Use a fractionating column for better separation.- Perform the distillation under a high vacuum to lower the boiling point. |
Experimental Protocol: Grignard Synthesis of this compound
This protocol details the synthesis of this compound from 1-bromobutane and 2-ethylhexanal.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
1-Bromobutane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
2-Ethylhexanal
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Add magnesium turnings to the flask along with a small crystal of iodine.
-
Gently heat the flask with a heat gun under a flow of inert gas to activate the magnesium.
-
Allow the flask to cool to room temperature.
-
Add anhydrous diethyl ether or THF to the flask to cover the magnesium.
-
Dissolve 1-bromobutane in anhydrous diethyl ether/THF in the dropping funnel.
-
Add a small amount of the 1-bromobutane solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. If not, gentle warming may be required.
-
Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 2-Ethylhexanal:
-
Cool the Grignard solution to 0 °C using an ice bath.
-
Dissolve 2-ethylhexanal in anhydrous diethyl ether/THF in the dropping funnel.
-
Add the 2-ethylhexanal solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether/THF.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Data Presentation
Table 1: Reactant Quantities and Theoretical Yield
| Reactant | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume (mL) or Mass (g) |
| Magnesium | 24.31 | - | 50 | 1.22 g |
| 1-Bromobutane | 137.02 | 1.276 | 50 | 5.1 mL |
| 2-Ethylhexanal | 128.21 | 0.82 | 45 | 6.9 mL |
| Product | ||||
| This compound | 186.34 | ~0.83 | 45 (theoretical) | 8.38 g (theoretical) |
Table 2: Typical Reaction Conditions and Expected Yields
| Parameter | Condition | Expected Yield Range |
| Solvent | Anhydrous Diethyl Ether or THF | 60-80% |
| Reaction Temperature (Grignard formation) | Reflux | - |
| Reaction Temperature (Aldehyde addition) | 0-10 °C | - |
| Reaction Time | 2-4 hours | - |
Visualizations
Caption: Workflow for the synthesis of this compound via Grignard reaction.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Technical Support Center: Purification of 6-Ethyl-3-decanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-Ethyl-3-decanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude sample of this compound synthesized via a Grignard reaction?
A1: The most common impurities include unreacted starting materials, such as the corresponding aldehyde (e.g., 3-decanone or propanal) and the organohalide used to prepare the Grignard reagent. Biphenyl-type compounds, formed from the coupling of the Grignard reagent, can also be present. Additionally, diastereomers of this compound may be formed if the starting materials are chiral or if chiral centers are created during the synthesis.
Q2: My crude this compound sample is a viscous oil. How can I effectively remove residual solvent?
A2: For a high-boiling point, viscous oil like this compound, rotary evaporation under reduced pressure is the standard method for bulk solvent removal. To remove trace amounts of solvent, you can use a high-vacuum pump (with a cold trap) for an extended period. Gentle heating (e.g., 40-50 °C) can aid in the removal of residual volatile solvents.
Q3: I am having difficulty separating this compound from a closely-related isomeric impurity. What chromatographic techniques can I use?
A3: Separating isomers can be challenging. For diastereomers, flash column chromatography on silica gel with a carefully optimized non-polar eluent system (e.g., a hexane/ethyl acetate gradient) can be effective. For enantiomers, chiral chromatography (e.g., using a chiral stationary phase) would be necessary.
Q4: During fractional distillation, my this compound sample seems to be decomposing at its atmospheric boiling point. What should I do?
A4: this compound has a high boiling point and may be susceptible to thermal degradation. It is highly recommended to perform the fractional distillation under reduced pressure (vacuum distillation).[1] This will significantly lower the boiling point and minimize the risk of decomposition.
Q5: What is the best way to handle and dispose of waste containing this compound?
A5: this compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Waste should be disposed of according to local regulations for chemical waste. Avoid release into the environment.
Troubleshooting Guides
Fractional Distillation Issues
| Problem | Possible Cause | Solution |
| Bumping or uneven boiling | Lack of boiling chips or inadequate stirring. | Add a few boiling chips or a magnetic stir bar to the distillation flask before heating. |
| Poor separation of components | Distillation rate is too fast; insufficient number of theoretical plates in the column. | Reduce the heating rate to allow for proper equilibration between liquid and vapor phases. Use a longer fractionating column or one with a more efficient packing material.[2] |
| Product is not distilling over | The vacuum is not low enough, or there is a leak in the system. The heating temperature is too low. | Check all joints and connections for leaks. Ensure the vacuum pump is functioning correctly. Gradually increase the heating mantle temperature. |
| Product appears cloudy or contains water | Incomplete drying of the crude product before distillation. | Ensure the crude product is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) and filtered before distillation. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC plate | The solvent system is not optimized. | Systematically vary the polarity of the eluent. A good starting point for non-polar compounds like this compound is a mixture of hexanes and ethyl acetate. |
| Cracking or channeling of the silica gel bed | Improper packing of the column. | Pack the column carefully using a slurry method to ensure a homogenous and compact bed.[3] Avoid letting the column run dry. |
| Compound is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. |
| Broad or tailing bands | The sample was loaded in too large a volume of solvent; the column is overloaded. | Dissolve the sample in the minimum amount of the initial eluent and load it onto the column in a concentrated band. Reduce the amount of sample loaded onto the column. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H26O | [4] |
| Molecular Weight | 186.34 g/mol | [] |
| Boiling Point | 239.2 °C at 760 mmHg | [] |
| Density | 0.828 g/cm³ | [] |
| CAS Number | 19780-31-5 | [4] |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Fractional Distillation
-
Drying the Crude Product:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Add anhydrous magnesium sulfate or sodium sulfate to the solution to remove any residual water.
-
Stir for 15-20 minutes.
-
Filter the drying agent and wash it with a small amount of the solvent.
-
Remove the solvent using a rotary evaporator.
-
-
Setting up the Distillation Apparatus:
-
Assemble a fractional distillation apparatus equipped with a vacuum adapter.
-
Use a short fractionating column (e.g., Vigreux column).
-
Place a magnetic stir bar or boiling chips in the distillation flask.
-
Ensure all glass joints are properly greased and sealed to maintain a good vacuum.
-
-
Distillation Procedure:
-
Attach the apparatus to a vacuum pump with a cold trap.
-
Slowly apply the vacuum to the desired pressure.
-
Begin heating the distillation flask gently with a heating mantle.
-
Collect the fractions in separate receiving flasks based on the boiling point at the given pressure. The forerun will likely contain lower-boiling impurities.
-
Monitor the temperature at the still head; a stable temperature indicates the distillation of a pure fraction.
-
Stop the distillation before the flask goes to dryness.
-
Protocol 2: Purification of this compound by Flash Column Chromatography
-
Choosing the Solvent System:
-
Use thin-layer chromatography (TLC) to determine the optimal eluent system.
-
Spot the crude product on a TLC plate and develop it in various mixtures of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate).
-
The ideal solvent system will give a good separation between the product spot and any impurity spots, with the product having an Rf value of approximately 0.2-0.4.
-
-
Packing the Column:
-
Select a column of appropriate size for the amount of material to be purified.
-
Plug the bottom of the column with a small piece of cotton or glass wool and add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.[3]
-
Add a layer of sand on top of the silica gel.
-
-
Loading and Running the Column:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
Monitor the fractions by TLC to determine which ones contain the purified product.
-
Combine the pure fractions and remove the solvent by rotary evaporation.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Logical relationships between purification challenges and solutions.
References
preventing decomposition of 6-Ethyl-3-decanol during distillation
This technical support guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the distillation of 6-Ethyl-3-decanol. The primary focus is to prevent its decomposition during purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when distilling this compound?
A1: The main challenge during the distillation of this compound is its susceptibility to thermal decomposition. Due to its relatively high boiling point, prolonged exposure to elevated temperatures can lead to unwanted side reactions, primarily dehydration and oxidation.
Q2: What are the major decomposition products of this compound during distillation?
A2: The two primary decomposition pathways for this compound, a secondary alcohol, are:
-
Dehydration: Elimination of a water molecule to form a mixture of alkenes (e.g., 6-ethyl-2-decene and 6-ethyl-3-decene). This reaction is often catalyzed by acidic residues.
-
Oxidation: Reaction with oxygen, typically from air ingress, to form the corresponding ketone, 6-ethyl-3-decanone.
Q3: How can decomposition be minimized during the distillation of this compound?
A3: The most effective method to prevent thermal decomposition is to perform the distillation under reduced pressure (vacuum distillation).[1][2][3] This significantly lowers the boiling point of the alcohol, reducing the thermal stress on the molecule.[1][2][3] Additionally, ensuring the absence of acidic impurities and oxygen can prevent dehydration and oxidation, respectively.
Q4: What is vacuum distillation and why is it recommended for this compound?
A4: Vacuum distillation is a distillation technique performed at a pressure below atmospheric pressure.[1] By reducing the pressure, the boiling point of the liquid is lowered.[1][2] This is crucial for high-boiling-point compounds like this compound (boiling point 239.2°C at 760 mmHg), as it allows for distillation at a much lower temperature, thereby preventing thermal degradation.[1]
Q5: Are there any chemical additives that can help prevent decomposition?
A5: While careful control of distillation conditions is paramount, the use of stabilizers can be considered. Small amounts of antioxidants, such as butylated hydroxytoluene (BHT), can be added to the distillation flask to inhibit oxidation by scavenging free radicals.[4][5] To prevent acid-catalyzed dehydration, it is crucial to neutralize any acidic contaminants before distillation, for instance, by washing with a dilute sodium bicarbonate solution.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of distilled this compound | 1. Decomposition: The alcohol is decomposing at the distillation temperature. 2. Inefficient vacuum: The pressure is not low enough to sufficiently reduce the boiling point. 3. Leaks in the apparatus: Air is leaking into the system, impairing the vacuum and potentially causing oxidation. | 1. Use vacuum distillation: Lower the pressure to reduce the boiling point. 2. Check vacuum pump: Ensure the vacuum pump is functioning correctly and can achieve the desired pressure. 3. Inspect all joints and seals: Ensure all connections are properly sealed. Use appropriate vacuum grease for ground glass joints. |
| Distillate is cloudy or contains water | 1. Incomplete drying: The crude this compound was not thoroughly dried before distillation. 2. Azeotrope formation: Although less common for this specific alcohol, a water azeotrope might be forming. | 1. Dry the crude product: Before distillation, dry the alcohol over a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate and filter. 2. Use a Dean-Stark trap: If significant water is present, consider a preliminary distillation step with a Dean-Stark trap to remove water. |
| Distillate is yellow or discolored | 1. Oxidation: The alcohol has been oxidized to the corresponding ketone or other colored impurities. 2. Thermal decomposition: High temperatures have led to the formation of colored byproducts. | 1. Inert atmosphere: Purge the distillation apparatus with an inert gas (e.g., nitrogen or argon) before applying vacuum and heat. 2. Add an antioxidant: Consider adding a small amount of an antioxidant like BHT to the distillation flask. 3. Lower distillation temperature: Improve the vacuum to allow for distillation at a lower temperature. |
| Bumping or unstable boiling | 1. Lack of boiling chips/stirring: Uneven heating is causing sudden, violent boiling. 2. High viscosity of the liquid: The liquid is not boiling smoothly. | 1. Use a magnetic stirrer: Vigorous stirring is essential for smooth boiling under vacuum. Boiling chips are generally not effective in vacuum distillation. 2. Ensure even heating: Use a heating mantle with a stirrer and ensure good thermal contact with the flask. |
| Product contains alkene impurities (determined by analysis) | Acid-catalyzed dehydration: Traces of acid in the crude material are catalyzing the elimination of water. | Neutralize before distillation: Wash the crude this compound with a dilute aqueous solution of sodium bicarbonate, followed by a water wash, and then dry thoroughly before distilling. |
Experimental Protocols
Protocol 1: Pre-distillation Neutralization and Drying
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate.
-
Shake the funnel gently, venting frequently to release any pressure.
-
Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer with an equal volume of deionized water.
-
Separate the organic layer and transfer it to a clean, dry flask.
-
Add a suitable drying agent (e.g., anhydrous magnesium sulfate), and swirl the flask. Continue adding the drying agent until it no longer clumps together.
-
Filter the dried alcohol to remove the drying agent.
Protocol 2: Vacuum Distillation of this compound
-
Assemble a clean, dry vacuum distillation apparatus. Ensure all glass joints are properly greased with vacuum grease.
-
Place the dried, crude this compound into the distillation flask along with a magnetic stir bar.
-
Optional: Add a small amount of an antioxidant such as BHT (e.g., 0.01% w/w) to the distillation flask.
-
Begin stirring the contents of the flask.
-
Slowly and carefully apply the vacuum. The pressure should be reduced to a level that will lower the boiling point of this compound to a range of 100-150°C.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point for the applied pressure.
-
After the distillation is complete, allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₆O | --INVALID-LINK-- |
| Molecular Weight | 186.34 g/mol | --INVALID-LINK-- |
| Boiling Point (Atmospheric Pressure) | 239.2 °C | BOC Sciences |
| Density | 0.828 g/cm³ | BOC Sciences |
Visualizations
Caption: Decomposition pathways of this compound during distillation.
Caption: Recommended workflow for the purification of this compound.
References
Technical Support Center: Stabilizing Emulsions with 6-Ethyl-3-decanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to stabilizing emulsions formulated with 6-Ethyl-3-decanol. This resource offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of emulsions with this compound, a branched-chain fatty alcohol. While direct data on this specific alcohol is limited, the following recommendations are based on the established behavior of similar long-chain and Guerbet alcohols in emulsion systems.[1][2]
Issue 1: Emulsion experiences rapid phase separation (creaming or sedimentation).
-
Question: My oil-in-water (O/W) emulsion with this compound is separating into distinct layers shortly after preparation. What are the likely causes and how can I fix this?
-
Answer: Rapid phase separation, such as creaming (upward movement of dispersed droplets) or sedimentation (downward movement), is often due to insufficient emulsion stability. Here are the potential causes and solutions:
-
Inadequate Emulsifier Concentration: The primary emulsifier concentration may be too low to effectively cover the surface of the oil droplets.
-
Solution: Gradually increase the concentration of your primary emulsifier.
-
-
Incorrect Hydrophilic-Lipophilic Balance (HLB) of the Emulsifier System: The overall HLB of your emulsifier system may not be optimal for the oil phase you are using. For O/W emulsions, a higher HLB value (typically 8-18) is required.
-
Solution: Blend your primary emulsifier with a co-emulsifier to adjust the overall HLB. Since this compound is a lipophilic (oil-loving) alcohol, it will lower the overall HLB of the system. You may need to use a more hydrophilic primary emulsifier to compensate.
-
-
Low Viscosity of the Continuous Phase: A low-viscosity external phase (water in an O/W emulsion) allows for easier movement and coalescence of the dispersed droplets.[3]
-
Issue 2: The emulsion appears grainy or shows signs of flocculation.
-
Question: The droplets in my emulsion are clumping together, creating a grainy texture. What is causing this flocculation and how can I prevent it?
-
Answer: Flocculation, the aggregation of dispersed droplets without the rupture of the interfacial film, can be a precursor to coalescence and complete phase separation.
-
Insufficient Interfacial Film Strength: The layer of emulsifier and co-emulsifier around the droplets may not be robust enough to prevent them from sticking together.
-
Solution: Increase the concentration of this compound. As a co-emulsifier, it can pack at the oil-water interface with the primary emulsifier, creating a more rigid and stable interfacial film.[6]
-
-
Inadequate Homogenization: If the initial mixing energy is too low, the oil phase may not be broken down into sufficiently small and uniform droplets.
-
Solution: Optimize your homogenization process. Increase the speed or duration of high-shear mixing. For finer and more stable emulsions, consider using a high-pressure homogenizer or microfluidizer.
-
-
Issue 3: The emulsion undergoes coalescence, leading to irreversible separation.
-
Question: The oil droplets in my emulsion are merging, leading to the formation of larger droplets and eventual complete separation of the oil and water phases. Why is this happening?
-
Answer: Coalescence is an irreversible process where droplets merge, and it indicates a significant instability in the emulsion.
-
Poor Emulsifier Combination: The chosen primary emulsifier may not interact effectively with this compound to form a stable interfacial layer.
-
Solution: Experiment with different types of primary emulsifiers (e.g., non-ionic, anionic) to find a combination that works synergistically with this compound. The compatibility between the chain length of the fatty alcohol and the surfactant can influence stability.[6]
-
-
Inappropriate Concentration of this compound: While beneficial, an incorrect concentration of fatty alcohol can sometimes destabilize an emulsion.
-
Solution: Perform a concentration optimization study for this compound. Create a series of emulsions with varying concentrations of the alcohol while keeping other components constant to identify the optimal level for stability.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in an emulsion?
A1: this compound, a C12 branched-chain fatty alcohol, primarily functions as a co-emulsifier , stabilizer , and viscosity modifier in emulsion formulations.[1][7] It partitions to the oil-water interface alongside the primary emulsifier, enhancing the rigidity and stability of the interfacial film.[6] It can also increase the viscosity of the emulsion, which helps to slow down phase separation processes like creaming and sedimentation.[3][5]
Q2: How do I determine the appropriate concentration of this compound to use?
A2: The optimal concentration of this compound is dependent on several factors, including the type and concentration of the primary emulsifier, the nature of the oil phase, and the desired final properties of the emulsion. A typical starting point for fatty alcohol co-emulsifiers is in the range of 1-5% (w/w) of the total formulation. However, empirical optimization is crucial. It is recommended to conduct a study where the concentration of this compound is varied to determine the level that provides the best stability and desired viscosity.
Q3: What is the estimated Hydrophilic-Lipophilic Balance (HLB) value of this compound?
-
Mh (-OH) ≈ 17.01 g/mol
-
M (C12H26O) ≈ 186.34 g/mol
Estimated HLB ≈ 20 * (17.01 / 186.34) ≈ 1.8
This low HLB value confirms that this compound is highly lipophilic and will act as a water-in-oil (W/O) emulsifier or a co-emulsifier in oil-in-water (O/W) systems to lower the overall HLB.
Q4: Can I use this compound as the sole emulsifier?
A4: Due to its very low estimated HLB, this compound is unlikely to be effective as a primary emulsifier for creating stable oil-in-water (O/W) emulsions. It is best utilized as a co-emulsifier in conjunction with a more hydrophilic primary emulsifier. For water-in-oil (W/O) emulsions, it may have some primary emulsifying capability, but a combination with other low-HLB emulsifiers is still recommended for optimal stability.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C12H26O | |
| Molecular Weight | 186.34 g/mol | [9] |
| Appearance | Liquid (at room temperature) | [1] |
| Boiling Point | 239.2 °C at 760 mmHg | [9] |
| Density | 0.828 g/cm³ | [9] |
| Estimated HLB | ~1.8 | Calculated |
Table 2: Recommended Starting Concentrations for Emulsion Components
| Component | Concentration Range (% w/w) | Purpose |
| Oil Phase | 10 - 40% | Dispersed or continuous phase |
| Primary Emulsifier (O/W) | 2 - 5% | Emulsification (HLB 8-18) |
| This compound (Co-emulsifier) | 1 - 5% | Emulsion stabilization, viscosity modification |
| Aqueous Phase | q.s. to 100% | Continuous or dispersed phase |
| Thickener/Stabilizer (optional) | 0.1 - 1% | Increase viscosity of continuous phase |
| Preservative | As required | Prevent microbial growth |
Note: These are general starting ranges and require optimization for each specific formulation.
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion using this compound as a Co-emulsifier
-
Preparation of Phases:
-
Oil Phase: In a beaker, combine the oil phase components and this compound. Heat to 70-75°C while stirring until all components are melted and homogenous.
-
Aqueous Phase: In a separate beaker, dissolve the primary emulsifier and any other water-soluble ingredients (e.g., thickeners, preservatives) in deionized water. Heat to 70-75°C with stirring until fully dissolved.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer (e.g., rotor-stator type) at a moderate speed.
-
Once all of the oil phase has been added, increase the homogenization speed and mix for 3-5 minutes to ensure the formation of fine droplets.
-
-
Cooling:
-
Remove the emulsion from the heat source and continue to stir gently with a propeller or anchor stirrer as it cools to room temperature. This prevents the formation of a cream layer and ensures a uniform final product.
-
-
Final Adjustments:
-
Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients.
-
Adjust the pH if necessary.
-
Protocol 2: Characterization of Emulsion Stability
-
Macroscopic Observation:
-
Visually inspect the emulsion for any signs of instability, such as creaming, sedimentation, flocculation, or coalescence, immediately after preparation and at regular intervals (e.g., 24 hours, 1 week, 1 month) under different storage conditions (e.g., room temperature, elevated temperature).
-
-
Microscopic Analysis:
-
Place a small drop of the emulsion on a microscope slide and cover with a coverslip.
-
Observe the emulsion under an optical microscope to assess the droplet size, size distribution, and morphology. Look for signs of droplet aggregation (flocculation) or the presence of very large droplets (coalescence).[10]
-
-
Particle Size Analysis:
-
Use a laser diffraction particle size analyzer to obtain quantitative data on the mean droplet size and the particle size distribution. A narrow distribution of small droplets is generally indicative of a more stable emulsion.[10]
-
-
Accelerated Stability Testing:
-
Centrifugation: Centrifuge a sample of the emulsion at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes). Measure the volume of any separated layers. A stable emulsion will show little to no phase separation.
-
Freeze-Thaw Cycles: Subject the emulsion to alternating cycles of freezing (e.g., -20°C for 24 hours) and thawing (e.g., room temperature for 24 hours) for at least three cycles. Observe for any signs of phase separation or changes in consistency.
-
Visualizations
Caption: Troubleshooting workflow for common emulsion instability issues.
Caption: General workflow for preparing an emulsion with this compound.
References
- 1. scientificspectator.com [scientificspectator.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What you need to know about fatty alcohols - Swettis Beauty Blog [skinchakra.eu]
- 6. Effect of long-chain alcohols on SDS partitioning to the oil/water interface of emulsions and on droplet size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How is the HLB value range of non-ionic demulsifiers determined? - Shenyang Jiufang Technology Co.,Ltd [jf-chinapolymer.com]
- 9. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. encyclopedia.pub [encyclopedia.pub]
resolving co-elution issues with 6-Ethyl-3-decanol in chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with 6-Ethyl-3-decanol in their chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and how can I detect it in my chromatogram?
A1: Co-elution occurs when two or more compounds are not fully separated and elute from the chromatography column at the same, or very similar, times.[1][2] This can lead to inaccurate identification and quantification. You can detect co-elution through several indicators:
-
Peak Shape Distortion: Look for asymmetrical peaks, such as those with a shoulder or a tail. A shoulder is a sudden discontinuity in the peak shape, which may indicate two peaks emerging simultaneously.[1][3]
-
Broader-than-expected Peaks: If a peak is significantly wider than other peaks in the chromatogram under similar conditions, it may be composed of multiple unresolved compounds.
-
Inconsistent Ratios: If you are using a detector that provides spectral data (e.g., DAD or MS), a change in the spectral profile across the peak is a strong indicator of co-elution.[1][3] For a pure compound, the spectra collected across the peak should be identical.[1]
Q2: What are the most likely compounds to co-elute with this compound?
A2: Due to its chemical structure, this compound may co-elute with several types of compounds:
-
Structural Isomers: Other C12 alcohols with different branching or hydroxyl group positions are prime candidates for co-elution.
-
Stereoisomers: this compound is a chiral molecule, meaning it has non-superimposable mirror image isomers (enantiomers) and potentially other stereoisomers (diastereomers). These often require specialized chiral stationary phases for separation.[4][5]
-
Other Long-Chain Alcohols: Alcohols with similar chain lengths and polarities (e.g., dodecanol, undecanol) can be difficult to separate.
-
Matrix Components: In complex samples, other compounds with similar physicochemical properties, such as certain fatty acids or sterols, might co-elute if sample preparation is not adequate.[6]
Q3: How does the resolution equation help in troubleshooting co-elution?
A3: The resolution (Rs) of two chromatographic peaks is determined by three key factors: efficiency (N), selectivity (α), and retention factor (k'). The resolution equation combines these factors and provides a framework for method optimization. By systematically adjusting the parameters that influence N, α, and k', you can improve the separation between co-eluting peaks. A baseline resolution is generally achieved when Rs = 1.5.
Troubleshooting Guide for Co-elution of this compound
This section provides a systematic approach to resolving co-elution issues involving this compound.
Step 1: Initial Assessment and Diagnosis
The first step is to confirm that you have a co-elution problem and to understand its nature.
Problem: A single peak is observed, but it is broad and asymmetrical, suggesting hidden impurities.
Troubleshooting Workflow:
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. books.rsc.org [books.rsc.org]
common impurities in commercial 6-Ethyl-3-decanol
Welcome to the technical support center for 6-Ethyl-3-decanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities in commercial batches of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my commercial sample of this compound?
A1: Commercial this compound is typically synthesized via a Grignard reaction. Therefore, impurities often originate from this synthesis process or from subsequent degradation of the final product. The most common classes of impurities include:
-
Synthesis-Related Impurities: These are substances remaining from the manufacturing process.
-
Unreacted Starting Materials: Residual amounts of the aldehyde (e.g., propanal) and the Grignard reagent precursor (e.g., 2-ethylhexyl bromide) may be present.
-
By-products of the Grignard Reaction: Side reactions can lead to the formation of various by-products.
-
Solvents: Residual solvents used during the synthesis and purification, such as diethyl ether or tetrahydrofuran (THF), are common.
-
-
Degradation-Related Impurities: These impurities form over time due to the storage conditions or handling of this compound.
-
Oxidation Products: As a secondary alcohol, this compound can be oxidized to its corresponding ketone, 6-ethyl-3-decanone.
-
Dehydration Products: Elimination of water can lead to the formation of various isomeric alkenes.
-
Q2: I am observing an unexpected peak in my GC-MS analysis. How can I identify it?
A2: An unexpected peak could be one of the many potential impurities. To identify it, you can:
-
Analyze the Mass Spectrum: Compare the mass spectrum of the unknown peak with spectral libraries (e.g., NIST) to find a potential match.
-
Consider the Synthesis Route: Based on the likely Grignard synthesis, predict the structures of potential by-products and compare their expected mass spectra with your data.
-
Spike your sample: If you have a hypothesis about the impurity, obtain a pure standard of that compound and spike it into your sample. An increase in the peak area of the unknown will confirm its identity.
Q3: My experiment is sensitive to trace impurities. How can I purify my this compound?
A3: For applications requiring high purity, you can perform a purification step such as fractional distillation under reduced pressure. This is often effective at removing impurities with different boiling points. For removal of non-volatile impurities, column chromatography may be a suitable option.
Troubleshooting Guide: Common Impurities and Their Identification
The following table summarizes potential impurities in commercial this compound.
| Impurity Class | Specific Example | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Rationale for Presence | Typical Concentration Range |
| Synthesis-Related | ||||||
| Unreacted Aldehyde | Propanal | Propanal | C₃H₆O | 58.08 | Unreacted starting material from Grignard synthesis. | Process Dependent |
| Unreacted Alkyl Halide | 2-Ethylhexyl bromide | 1-bromo-2-ethylhexane | C₈H₁₇Br | 193.12 | Precursor for the Grignard reagent. | Process Dependent |
| By-product | 2-Ethyl-1-hexene | 2-Ethyl-1-hexene | C₈H₁₆ | 112.21 | Formed from the elimination of HBr from the alkyl halide. | Varies by manufacturer |
| By-product | Biphenyl (if bromobenzene is used) | Biphenyl | C₁₂H₁₀ | 154.21 | A common side product in Grignard reactions. | Varies by manufacturer |
| Solvent | Diethyl ether | Ethoxyethane | C₄H₁₀O | 74.12 | Common solvent for Grignard reactions. | Trace amounts |
| Degradation-Related | ||||||
| Oxidation Product | 6-Ethyl-3-decanone | 6-Ethyldecan-3-one | C₁₂H₂₄O | 184.32 | Oxidation of the secondary alcohol. | Can increase over time |
| Dehydration Product | 6-Ethyldec-3-ene (and isomers) | 6-Ethyldec-3-ene | C₁₂H₂₄ | 168.32 | Elimination of water from the alcohol. | Can form at high temperatures or in the presence of acid |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol describes a representative synthesis of this compound.
Materials:
-
Magnesium turnings
-
2-Ethylhexyl bromide
-
Propanal
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous diethyl ether and a crystal of iodine to initiate the reaction. Slowly add a solution of 2-ethylhexyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.
-
Reaction with Aldehyde: Cool the Grignard reagent in an ice bath. Slowly add a solution of propanal in anhydrous diethyl ether from the dropping funnel.
-
Quenching: After the addition is complete, slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Extraction and Purification: Separate the ether layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the ether by rotary evaporation. The crude product can be purified by vacuum distillation.
Protocol 2: GC-MS Analysis for Impurity Profiling of this compound
This protocol provides a general method for identifying and quantifying impurities.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating a range of volatile and semi-volatile organic compounds.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: m/z 40-400
Sample Preparation:
-
Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
Visualizations
Synthesis Pathway and Potential By-products
Caption: Synthesis of this compound and potential impurities.
Experimental Workflow for Impurity Analysis
Caption: Workflow for GC-MS analysis of impurities.
troubleshooting solubility issues of reagents in 6-Ethyl-3-decanol
Welcome to the technical support center for 6-Ethyl-3-decanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting solubility issues that may be encountered when using this compound as a solvent.
Frequently Asked Questions (FAQs)
Q1: What are the general solvent properties of this compound?
This compound is a branched-chain alcohol with a 12-carbon backbone. Its chemical structure gives it predominantly non-polar characteristics, though the hydroxyl (-OH) group provides a site for hydrogen bonding and introduces a degree of polarity. Due to its long hydrocarbon chain, it is considered a hydrophobic or lipophilic solvent.[1] Its ability to dissolve substances is largely dictated by the "like dissolves like" principle, meaning it is most effective at dissolving other non-polar or weakly polar compounds.[2]
Q2: What types of compounds are likely to be soluble in this compound?
Based on its structure, this compound is a good solvent for:
-
Non-polar compounds: Hydrocarbons, oils, fats, and other lipids.
-
Weakly polar organic molecules: Compounds with a large hydrocarbon component and one or more polar functional groups that do not dominate the molecule's overall character.
-
Large lipophilic molecules: Complex organic molecules with high molecular weight and significant non-polar surface area.
Q3: What types of compounds are likely to be poorly soluble in this compound?
Conversely, you can expect poor solubility for:
-
Highly polar compounds: Water, short-chain alcohols (e.g., methanol, ethanol), and small polar molecules.
-
Ionic compounds: Salts, inorganic acids, and bases.
-
Molecules with multiple strong hydrogen-bonding groups: Sugars, polyols, and amino acids.
Q4: Can this compound be mixed with other solvents?
Yes, this compound can be used in a co-solvent system to modulate its solubilizing properties.[3] Its miscibility with other solvents will depend on their polarity. It is expected to be miscible with other non-polar to moderately polar organic solvents such as other long-chain alcohols, ethers, esters, and hydrocarbons. It will have limited miscibility with highly polar solvents like water.
Troubleshooting Guide for Solubility Issues
Issue 1: My compound is not dissolving in this compound at room temperature.
Possible Causes and Solutions:
-
Incompatible Polarity: The primary reason for poor solubility is often a mismatch in polarity between the solute and this compound.
-
Solution: Consider the structure of your compound. If it is highly polar, this compound may not be a suitable solvent on its own.
-
-
Insufficient Agitation: The dissolution process may be slow.
-
Solution: Ensure vigorous and continuous stirring or vortexing of the mixture.
-
-
Kinetics of Dissolution: For some compounds, especially those with stable crystal lattice structures, the rate of dissolution can be very slow.
-
Solution: Allow more time for dissolution, stirring overnight if necessary. Gentle heating can also increase the rate of dissolution, but be cautious of potential degradation of your compound.
-
Issue 2: My compound precipitates out of the this compound solution when the temperature changes.
Possible Causes and Solutions:
-
Temperature-Dependent Solubility: The solubility of many compounds is highly dependent on temperature. A decrease in temperature can lead to supersaturation and precipitation.
-
Solution: If your experimental conditions allow, try to maintain a constant, slightly elevated temperature. If the solution must be used at a lower temperature, you may need to accept a lower final concentration.
-
Issue 3: I need to dissolve a moderately polar compound in this compound, but the solubility is too low for my application.
Possible Causes and Solutions:
-
Sub-optimal Solvent Environment: The polarity of this compound alone may not be ideal for your compound.
-
Solution 1: Co-solvency. The addition of a more polar co-solvent can significantly improve the solubility of moderately polar compounds.[3] The co-solvent can bridge the polarity gap between your compound and this compound. Start with small amounts of the co-solvent and gradually increase it until the desired solubility is achieved.
-
Solution 2: pH Adjustment. If your compound has ionizable groups (acidic or basic), adjusting the pH of the microenvironment can alter its charge state and improve solubility. For example, deprotonating an acidic group or protonating a basic group can sometimes increase solubility in a less polar environment. This is a more advanced technique and may require the addition of a non-aqueous acid or base.
-
Solution 3: Surfactants. The addition of a small amount of a suitable surfactant can help to create micelles that can encapsulate the solute and increase its apparent solubility.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C12H26O | [1] |
| Molecular Weight | 186.34 g/mol | [] |
| Boiling Point | 239.2 °C at 760 mmHg | [] |
| Density | 0.828 g/cm³ | [] |
| Water Solubility (log10WS) | -3.98 (Calculated) | [5] |
| Octanol/Water Partition Coefficient (logP) | 3.754 (Calculated) | [5] |
Note: The water solubility and logP values are calculated, indicating a very low affinity for water and a high affinity for non-polar environments.
Experimental Protocols
Protocol 1: General Procedure for Determining the Solubility of a Reagent in this compound
-
Preparation:
-
Accurately weigh a small amount of the reagent (e.g., 1-10 mg) into a clear glass vial with a screw cap.
-
Ensure the vial is clean and dry.
-
-
Initial Solvent Addition:
-
Add a known, small volume of this compound to the vial (e.g., 100 µL).
-
Cap the vial securely.
-
-
Dissolution Attempt:
-
Agitate the vial vigorously using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution against a dark background to check for undissolved solids.
-
If the solid has dissolved, proceed to step 4. If not, proceed to step 5.
-
-
Incremental Reagent Addition (if soluble):
-
Continue to add small, accurately weighed portions of the reagent to the vial, vortexing after each addition, until a saturated solution is achieved (i.e., solid material remains undissolved after prolonged agitation).
-
Record the total mass of reagent dissolved in the final volume of solvent to calculate the solubility.
-
-
Incremental Solvent Addition (if insoluble):
-
If the initial amount of reagent did not dissolve, add incremental volumes of this compound (e.g., 100 µL at a time), vortexing thoroughly after each addition.
-
Continue adding solvent until the reagent is fully dissolved.
-
Calculate the solubility based on the total mass of the reagent and the final volume of the solvent.
-
-
Influencing Factors (Optional):
-
To investigate the effect of temperature, gently warm the vial in a water bath while stirring and observe any changes in solubility.
-
To investigate the effect of co-solvents, repeat the procedure with mixtures of this compound and a selected co-solvent in various ratios.
-
Visualizations
References
Technical Support Center: Synthesis of 6-Ethyl-3-decanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 6-Ethyl-3-decanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via the Grignard reaction of propanal with (3-ethylheptyl)magnesium bromide.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Grignard Reagent Formation | Ensure magnesium turnings are fresh and activated (e.g., with a crystal of iodine). Use anhydrous ether as the solvent and ensure all glassware is flame-dried. | Efficient formation of the Grignard reagent, leading to a higher conversion of the starting materials. |
| Reaction with Atmospheric Moisture or Carbon Dioxide | Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Use a drying tube on the condenser. | Minimizes the quenching of the Grignard reagent, thereby increasing the yield of the desired alcohol. |
| Side Reactions | See detailed troubleshooting for specific side reactions below (Wurtz coupling, enolization, and oxidation). | Reduction of byproducts and an increase in the isolated yield of this compound. |
| Loss of Product During Work-up and Purification | Ensure complete extraction of the product from the aqueous layer. Optimize distillation conditions (vacuum pressure and temperature) to prevent product loss. | Improved recovery of the final product. |
Issue 2: Presence of High-Boiling Point Impurity
A common high-boiling point impurity is the Wurtz coupling product, dodecane, formed from the reaction of the Grignard reagent with the unreacted alkyl halide.
| Parameter | Recommended Condition | Impact on Wurtz Coupling |
| Temperature of Grignard Formation | Maintain a gentle reflux; avoid excessive heating. | Lower temperatures disfavor the coupling reaction. |
| Rate of Alkyl Halide Addition | Slow, dropwise addition of the alkyl halide to the magnesium suspension. | Maintains a low concentration of the alkyl halide, minimizing the opportunity for coupling. |
| Purity of Magnesium | Use high-purity magnesium turnings. | Reduces potential side reactions catalyzed by metal impurities. |
Issue 3: Presence of an Aldehyde Impurity in the Final Product
The presence of unreacted propanal or the formation of an aldol condensation product can contaminate the final product.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Ensure a slight molar excess of the Grignard reagent. Allow for sufficient reaction time after the addition of propanal. | Drives the reaction to completion, consuming all the starting aldehyde. |
| Enolization of Propanal | Add the Grignard reagent to the propanal solution at a low temperature (e.g., 0 °C). | Favors the nucleophilic addition of the Grignard reagent to the carbonyl over the abstraction of the alpha-proton of propanal. |
| Aldol Condensation | Maintain a low reaction temperature during the addition of propanal. | Reduces the rate of the base-catalyzed aldol condensation of propanal. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and direct laboratory-scale synthesis is the Grignard reaction. This involves the reaction of propanal with a Grignard reagent prepared from a 1-halo-3-ethylheptane.
Q2: How can I minimize the formation of the Wurtz coupling product?
The formation of the Wurtz coupling product (dodecane in this case) can be minimized by the slow addition of the alkyl halide to the magnesium turnings during the formation of the Grignard reagent. Maintaining a moderate reaction temperature and ensuring a slight excess of magnesium can also be beneficial.
Q3: My reaction mixture turned dark brown/black during the Grignard reagent formation. What does this indicate?
A dark coloration can indicate side reactions, possibly due to impurities in the magnesium or the presence of oxygen. While a light grey to brownish color is normal, a very dark color might suggest a lower yield of the desired Grignard reagent. Ensuring a strictly inert atmosphere and using high-purity reagents can help mitigate this.
Q4: What is the best method to purify the final product?
Fractional distillation under reduced pressure is the most effective method for purifying this compound from common byproducts like dodecane and unreacted starting materials. The boiling point of this compound is approximately 239°C at atmospheric pressure, so vacuum distillation is necessary to prevent decomposition.
Q5: I observe a significant amount of a solid precipitate during the aqueous work-up. What is it and how should I handle it?
The precipitate is likely magnesium salts (e.g., Mg(OH)Br). It can be dissolved by the addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid until the aqueous layer is clear.
Experimental Protocols
Representative Synthesis of this compound via Grignard Reaction
This protocol is a representative example and may require optimization.
1. Preparation of (3-ethylheptyl)magnesium bromide (Grignard Reagent):
- All glassware must be flame-dried and cooled under an inert atmosphere (N2 or Ar).
- To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).
- Add a small crystal of iodine to activate the magnesium.
- In the dropping funnel, place a solution of 1-bromo-3-ethylheptane (1.0 eq) in anhydrous diethyl ether.
- Add a small portion of the alkyl bromide solution to initiate the reaction. The disappearance of the iodine color and gentle reflux indicate the start of the reaction.
- Add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
2. Reaction with Propanal:
- Cool the Grignard reagent solution to 0 °C in an ice bath.
- Add a solution of propanal (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
3. Work-up:
- Pour the reaction mixture slowly into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride.
- Stir until all the solids have dissolved.
- Transfer the mixture to a separatory funnel and separate the layers.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
4. Purification:
- Filter off the drying agent and remove the solvent by rotary evaporation.
- Purify the crude product by fractional distillation under reduced pressure.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Experimental workflow for synthesis.
Technical Support Center: Accurate Quantification of 6-Ethyl-3-decanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the accuracy of 6-Ethyl-3-decanol quantification.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for the quantification of this compound?
A1: The most common and robust analytical method for quantifying this compound is Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC is ideal for separating volatile and semi-volatile compounds like this compound from complex matrices.
Q2: Why is derivatization recommended for the analysis of this compound by GC?
A2: Derivatization is highly recommended for alcohols like this compound to improve their chromatographic properties.[1][2] The hydroxyl group (-OH) in this compound can lead to poor peak shape (tailing) and potential adsorption on the GC column or inlet liner.[2] Derivatization, such as silylation, replaces the active hydrogen in the hydroxyl group, making the molecule more volatile, less polar, and more thermally stable.[1][2] This results in sharper peaks, improved resolution, and better sensitivity.
Q3: What are the most common derivatization methods for alcohols like this compound?
A3: The three most widely used derivatization methods for alcohols in GC are silylation, acylation, and alkylation.[2] Silylation, which involves replacing the active hydrogen with a trimethylsilyl (TMS) group, is a very common and effective choice for alcohols.[1][2]
Q4: How can I prepare my sample containing this compound for GC analysis?
A4: Sample preparation is a critical step and depends on the sample matrix. Common techniques for volatile compounds include:
-
Direct Liquid Injection: Suitable for clean samples already in a volatile organic solvent.
-
Liquid-Liquid Extraction (LLE): To extract this compound from aqueous matrices into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): To clean up complex samples and concentrate the analyte.[3]
-
Headspace Analysis (HS): A technique where the vapor above the sample is injected, which is useful for analyzing volatile compounds in solid or liquid samples.[4]
-
Solid-Phase Microextraction (SPME): A solvent-free extraction method where a coated fiber is exposed to the sample or its headspace to adsorb the analyte.[3]
Q5: What is a suitable internal standard for the quantification of this compound?
A5: A good internal standard should be chemically similar to the analyte but not present in the sample. For this compound (a C12 secondary alcohol), a suitable internal standard could be a commercially available, stable isotope-labeled version of the analyte (e.g., this compound-d5) or another long-chain alcohol that is not expected to be in the sample, such as 2-dodecanol or undecanol. The internal standard helps to correct for variations in sample preparation and injection volume.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound by GC.
Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Troubleshooting Action |
| Peak Tailing | Active sites in the GC inlet or column interacting with the hydroxyl group. | 1. Derivatize the sample: Use a silylating agent like BSTFA to block the active hydroxyl group.[1][2] 2. Use a deactivated inlet liner: Ensure the liner is clean and deactivated. Consider using a liner with glass wool to trap non-volatile residues. 3. Column conditioning: Bake out the column according to the manufacturer's instructions to remove contaminants. 4. Check for leaks: Ensure all fittings are tight. |
| Peak Fronting | Column overload or sample solvent mismatch. | 1. Dilute the sample: Reduce the concentration of the analyte being injected. 2. Increase the split ratio: This will reduce the amount of sample reaching the column. 3. Check solvent compatibility: Ensure the injection solvent is compatible with the stationary phase of the column. |
Inconsistent Peak Areas or Retention Times
| Symptom | Potential Cause | Troubleshooting Action |
| Varying Peak Areas | Leaks in the injection port, inconsistent injection volume, or sample degradation. | 1. Check for leaks: Perform a leak check on the injector, particularly the septum. 2. Inspect the syringe: Check for bubbles in the syringe and ensure it is functioning correctly. 3. Use an internal standard: This will compensate for variations in injection volume.[5] 4. Check sample stability: Ensure the sample is not degrading at the injector temperature. |
| Shifting Retention Times | Fluctuation in carrier gas flow rate, oven temperature, or column degradation. | 1. Check gas supply: Ensure the carrier gas cylinder is not empty and that the pressure is stable. 2. Verify oven temperature: Check the actual oven temperature against the setpoint. 3. Column maintenance: Trim the first few centimeters of the column from the inlet side to remove any contamination. |
No Peaks or Very Small Peaks
| Symptom | Potential Cause | Troubleshooting Action |
| No Peaks Detected | Syringe not drawing sample, incorrect injection parameters, or detector issue. | 1. Check the sample vial: Ensure there is enough sample in the vial and the syringe is reaching it. 2. Verify GC method parameters: Double-check the injection volume, split ratio, and detector settings. 3. Check detector function: Ensure the detector gases (for FID) are on and at the correct flow rates. |
| Low Signal/Sensitivity | Sample too dilute, high split ratio, or analyte adsorption. | 1. Concentrate the sample: Use SPE or LLE to increase the analyte concentration. 2. Decrease the split ratio or use splitless injection: This will allow more of the sample to reach the column. 3. Derivatize the sample: This can improve peak shape and reduce adsorption, leading to a better signal.[1] |
Quantitative Data Summary
The following tables provide hypothetical but realistic quantitative data for a validated GC-MS method for the quantification of this compound after silylation.
Table 1: GC-MS Method Parameters
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium at 1.2 mL/min |
| MS Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
| Quantification Ion (m/z) | To be determined from the mass spectrum of the derivatized analyte |
Table 2: Method Validation Data
| Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy (Recovery %) | 92 - 105% |
Experimental Protocols
Protocol 1: Sample Preparation by Liquid-Liquid Extraction (LLE)
-
To 5 mL of an aqueous sample, add 1 mL of a suitable internal standard solution (e.g., 2-dodecanol in methanol at 10 µg/mL).
-
Add 5 mL of hexane and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (hexane) to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 200 µL.
-
Proceed to the derivatization step.
Protocol 2: Derivatization by Silylation
-
To the 200 µL extract from the LLE step, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting decision tree for common GC issues.
Caption: Silylation derivatization reaction of this compound.
References
Validation & Comparative
A Comparative Analysis of 6-Ethyl-3-decanol and Other Long-Chain Alcohols: A Guide for Researchers
This guide provides a comparative analysis of the physicochemical properties and potential applications of 6-Ethyl-3-decanol against other long-chain alcohols. Tailored for researchers, scientists, and drug development professionals, this document summarizes key data, outlines experimental protocols for performance evaluation, and visualizes relevant biological interactions.
I. Physicochemical Properties: A Comparative Overview
Long-chain alcohols are characterized by their amphipathic nature, possessing a hydrophilic hydroxyl group and a lipophilic alkyl chain. These properties dictate their utility in various applications, including as solvents, emollients, and penetration enhancers in pharmaceutical formulations.[1] this compound, a branched-chain C12 alcohol, exhibits distinct properties compared to its linear and other branched isomers. The following table summarizes key physicochemical data for this compound and a selection of other long-chain alcohols.
| Property | This compound | 1-Dodecanol (Linear C12) | 2-Octyldodecanol (Branched C20) | 1-Decanol (Linear C10) |
| Molecular Formula | C12H26O[2][] | C12H26O | C20H42O | C10H22O |
| Molecular Weight ( g/mol ) | 186.34[2][] | 186.34 | 298.56 | 158.28 |
| Boiling Point (°C) | 239.2[] | 259 | ~385 | 229 |
| Density (g/cm³) | 0.828[] | 0.831 | 0.838 | 0.829 |
| LogP (Octanol/Water Partition Coefficient) | 4.7[2] | 5.4 | ~8.9 | 4.57 |
| Water Solubility | Low | Insoluble | Insoluble | Low |
II. Performance in Pharmaceutical Applications: Skin Penetration Enhancement
A critical application of long-chain alcohols in drug development is their role as skin penetration enhancers, facilitating the transdermal delivery of active pharmaceutical ingredients (APIs). Their mechanism of action is primarily attributed to the disruption of the highly organized lipid structure of the stratum corneum, the outermost layer of the skin.[4][5]
The efficacy of long-chain alcohols as penetration enhancers is influenced by their chemical structure, including chain length and branching. Studies have shown that the optimal chain length for penetration enhancement often falls between C10 and C12 for certain drugs.[6] For instance, in a study evaluating the permeation of melatonin, decanol (C10) exhibited the maximum enhancement.[6]
Branched-chain alcohols, such as this compound, may offer advantages over their linear counterparts. The branching can create more disorder in the stratum corneum lipids, potentially leading to greater permeability for some drug molecules.[7] While direct comparative data for this compound as a penetration enhancer is limited in the reviewed literature, the properties of branched C12 alcohols suggest they are effective wetting agents and can be used as emulsifiers in various formulations.[8][9]
The selection of a penetration enhancer is a balance between efficacy and safety, as higher concentrations and certain chemical structures can lead to skin irritation.[6][10]
III. Experimental Protocols
To evaluate the performance of this compound and other long-chain alcohols as potential formulation components, standardized experimental protocols are essential. Below is a detailed methodology for assessing the impact of these alcohols on cell membrane integrity, a key indicator of their potential as penetration enhancers and their cytotoxic effects.
Experiment: Cell Membrane Permeability Assay
This protocol is adapted from established methods for determining the effect of alcohols on the integrity of biological membranes using beetroot cells, which contain a water-soluble pigment, betacyanin, that is released upon membrane damage.
Objective: To quantify and compare the extent of membrane damage caused by this compound and other long-chain alcohols at various concentrations.
Materials:
-
Fresh beetroot
-
This compound
-
Comparative long-chain alcohols (e.g., 1-Dodecanol, 1-Decanol)
-
Ethanol (as a positive control)
-
Distilled water
-
Test tubes and rack
-
Spectrophotometer
-
Cuvettes
-
Pipettes and micropipettes
-
Coring borer and knife
-
Timer
-
Vortex mixer
Methodology:
-
Preparation of Beetroot Discs:
-
Wash and peel a fresh beetroot.
-
Using a coring borer, obtain uniform cylindrical sections.
-
Slice the cylinders into discs of uniform thickness (e.g., 2 mm).
-
Rinse the discs thoroughly with distilled water to remove any pigment released during cutting.
-
-
Preparation of Alcohol Solutions:
-
Prepare a series of concentrations (e.g., 1%, 5%, 10% v/v) of this compound and the other test alcohols in distilled water.
-
Prepare a similar concentration series for ethanol as a positive control.
-
Use distilled water as a negative control.
-
-
Incubation:
-
Place a set number of beetroot discs (e.g., 3) into each test tube.
-
Add a fixed volume (e.g., 10 mL) of each alcohol solution to the respective test tubes.
-
Incubate the test tubes at a constant temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).
-
Gently agitate the tubes periodically.
-
-
Spectrophotometric Analysis:
-
After incubation, carefully remove the beetroot discs from the solutions.
-
Vortex the solutions to ensure uniform distribution of the released pigment.
-
Calibrate the spectrophotometer with a blank (distilled water).
-
Measure the absorbance of each solution at a wavelength of 535 nm (the absorption maximum for betacyanin).
-
-
Data Analysis:
-
Plot a graph of absorbance versus alcohol concentration for each tested alcohol.
-
Compare the curves to determine the relative membrane-damaging potential of each alcohol.
-
IV. Visualizing Molecular Interactions and Workflows
Diagram 1: Experimental Workflow for Membrane Permeability Assay
Caption: Workflow for the cell membrane permeability assay.
Diagram 2: Generalized Signaling Pathway of Long-Chain Alcohols on Cell Membranes
While specific signaling pathways for this compound are not well-documented, long-chain alcohols are known to interact with the lipid bilayer of cell membranes, which can indirectly influence signaling processes. The following diagram illustrates a generalized mechanism of this interaction.
Caption: Generalized interaction of long-chain alcohols with the cell membrane.
V. Conclusion
This compound, as a branched C12 alcohol, presents a unique set of physicochemical properties that may be advantageous in specific pharmaceutical applications, such as transdermal drug delivery. Its branched structure could potentially enhance its ability to disrupt the stratum corneum lipids compared to its linear isomers. However, further direct comparative studies are necessary to fully elucidate its performance profile against other long-chain alcohols. The experimental protocol provided offers a robust method for such comparative evaluations. The visualization of the experimental workflow and a generalized signaling pathway provides a clear framework for understanding the practical and theoretical aspects of utilizing long-chain alcohols in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C12H26O | CID 140584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Skin permeation enhancement effect and skin irritation of saturated fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of lengths of branched-chain fatty alcohols on the efficacy and safety of docetaxel-prodrug nanoassemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physical Properties and Use of Branched Alcohol Ethoxylates in Agricultural Formulations | Pesticide Formulations and Application Systems: Twentieth Volume | Selected Technical Papers | ASTM International [dl.astm.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of 6-Ethyl-3-decanol and 2-ethylhexanol as Solvents
In the landscape of industrial and research solvents, the selection of an appropriate solvent is paramount to the success of chemical reactions, formulations, and purification processes. This guide provides a comparative overview of two branched-chain alcohols: 6-Ethyl-3-decanol and the widely used 2-ethylhexanol. This comparison aims to assist researchers, scientists, and drug development professionals in making informed decisions by presenting available physicochemical data and highlighting areas where further experimental investigation is required.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physical and chemical properties of this compound and 2-ethylhexanol is presented below. These properties are fundamental in determining the potential applications and performance of a solvent.
| Property | This compound | 2-ethylhexanol |
| Molecular Formula | C₁₂H₂₆O[1][2] | C₈H₁₈O[3] |
| Molecular Weight | 186.34 g/mol [1][] | 130.23 g/mol [3][5] |
| Boiling Point | 239.2 °C at 760 mmHg[] | 183-185 °C[6] |
| Density | 0.828 g/cm³[] | 0.832 - 0.834 g/cm³ at 20 °C[6] |
| Water Solubility | Log10 of Water solubility in mol/l: -3.98 (Crippen Calculated Property)[7] | Poorly soluble in water[3] |
| LogP (Octanol/Water Partition Coefficient) | 3.754 (Crippen Calculated Property)[7] | 2.721[3] |
| CAS Number | 19780-31-5[1][2][] | 104-76-7[3][5] |
2-ethylhexanol: A Well-Characterized and Versatile Solvent
2-ethylhexanol is a branched, eight-carbon alcohol that is extensively used across various industries.[3] It is a colorless liquid with low volatility and is soluble in most organic solvents.[3] Its primary applications include its use as a precursor for the production of plasticizers, such as di(2-ethylhexyl) phthalate (DEHP), which are essential for manufacturing flexible PVC products.[6]
In the pharmaceutical and medical fields, 2-ethylhexanol serves as a solvent in the synthesis of active pharmaceutical ingredients (APIs) and as an extraction agent for the purification of pharmaceutical compounds.[8] Its high purity and low water content contribute to the stability of medical formulations.
This compound: An Unexplored Alternative
In stark contrast to the wealth of information available for 2-ethylhexanol, this compound remains a largely uncharacterized compound in terms of its solvent properties and applications. The available data is primarily limited to its basic physicochemical properties, as listed in chemical databases.[1][2][][7] There is a notable absence of published experimental studies, solubility data, or performance comparisons against other solvents in the scientific literature.
The higher molecular weight and boiling point of this compound, when compared to 2-ethylhexanol, suggest it may have even lower volatility, which could be advantageous in certain applications where slow evaporation rates are desired. Its higher LogP value also indicates a greater lipophilicity, which might influence its solvency for nonpolar compounds. However, without experimental data, these remain theoretical considerations.
Experimental Protocols: A General Framework for Solvent Evaluation
Due to the lack of specific experimental data for this compound, a detailed comparative experimental protocol cannot be provided. However, a general workflow for evaluating the performance of a novel solvent like this compound against an established one like 2-ethylhexanol is outlined below.
General Experimental Workflow for Solvent Performance Evaluation
Caption: General Workflow for Solvent Performance Evaluation
Conclusion
While 2-ethylhexanol is a well-established solvent with a broad range of applications and a wealth of supporting data, this compound remains a compound with unexplored potential. Based on its molecular structure, it may offer different solvency characteristics, potentially providing advantages in specific applications. However, a comprehensive experimental evaluation is necessary to determine its efficacy as a solvent and to enable a meaningful comparison with industry standards like 2-ethylhexanol. The lack of available data on this compound underscores an opportunity for further research to expand the toolkit of solvents available to scientists and engineers in the pharmaceutical and chemical industries.
References
- 1. This compound | C12H26O | CID 140584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Decanol, 6-ethyl-, [webbook.nist.gov]
- 3. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]
- 5. hedinger.de [hedinger.de]
- 6. basf-petronas.com.my [basf-petronas.com.my]
- 7. 3-Decanol, 6-ethyl- (CAS 19780-31-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. datamintelligence.com [datamintelligence.com]
A Comparative Guide to Plasticizers: Performance, Protocols, and the Quest for Safer Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of a suitable plasticizer is critical in the formulation of flexible polymeric materials, impacting everything from mechanical properties to biocompatibility. While the specific compound 6-Ethyl-3-decanol does not have established use or documented performance as a plasticizer in publicly available scientific literature, the inquiry into such a molecule highlights a crucial area of research: the search for novel, effective, and safe plasticizing agents. This guide provides a comprehensive comparison of commonly used plasticizer classes, their performance characteristics, the experimental methods used to evaluate them, and the influence of their chemical structure on function. This information is intended to serve as a valuable resource for researchers and professionals in the field of material science and drug development.
Comparison of Major Plasticizer Classes
Plasticizers are typically esters synthesized from an alcohol and an acid. The choice of both components significantly influences the final properties of the plasticizer. Below is a comparison of some of the most prevalent plasticizer classes.
| Feature | Phthalates (e.g., DEHP, DINP) | Adipates (e.g., DEHA, DINA) | Terephthalates (e.g., DOTP) | Bio-based (e.g., ESBO, Citrates) |
| General Use | General-purpose, wide range of applications. | Applications requiring good low-temperature flexibility. | Replacement for ortho-phthalates, good overall performance. | Environmentally friendly applications, food contact, medical devices. |
| Plasticizing Efficiency | High | Good, especially at low temperatures. | Good | Varies, can be comparable to or better than phthalates. |
| Migration Resistance | Low to moderate; prone to leaching. | Lower than phthalates of similar alkyl chain length. | Generally better than ortho-phthalates. | Can be very high, especially for polymeric or high molecular weight types. |
| Toxicity Profile | Concerns over endocrine disruption and reproductive toxicity for some compounds (e.g., DEHP).[1][2][3][4] | Generally considered less toxic than regulated phthalates.[4][5][6] | Considered a safer alternative to ortho-phthalates. | Generally low toxicity, often suitable for sensitive applications.[7] |
| Cost | Low | Higher than phthalates.[8] | Low, competitive with phthalates. | Generally higher, but costs are decreasing.[9] |
| Influence of Alcohol Component | Branched alcohols (e.g., 2-ethylhexanol) are common. Branching can affect biodegradation.[10] | Linear and branched alcohols used. Linear chains improve low-temperature performance.[8] | Primarily based on 2-ethylhexanol. | Diverse origins, including vegetable oils and fermented sugars. |
The Influence of Alcohol Structure on Plasticizer Performance
The alcohol component of an ester plasticizer plays a pivotal role in determining its performance characteristics. Key structural aspects include:
-
Alkyl Chain Length: Longer alkyl chains generally increase the plasticizing efficiency and improve low-temperature performance. However, excessively long chains can lead to decreased compatibility with the polymer matrix.[8][11]
-
Branching: Branched alkyl chains, such as in the commonly used 2-ethylhexanol, can enhance compatibility and processing characteristics. However, branching can sometimes negatively impact biodegradability compared to linear chains.[10] Studies have shown that for certain plasticizer backbones, branched isomers exhibit superior plasticizing efficiency over linear ones.[12]
Experimental Protocols for Plasticizer Evaluation
A standardized approach is crucial for the comparative evaluation of plasticizer performance. The following are key experimental protocols:
Mechanical Properties Testing
-
Objective: To determine the effect of the plasticizer on the mechanical strength and flexibility of the polymer.
-
Method: Based on standards such as ASTM D2284, PVC films are prepared with a defined concentration of the plasticizer.[13] These films are then subjected to tensile testing.
-
Key Parameters Measured:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length that the material undergoes before breaking.
-
Modulus of Elasticity (Young's Modulus): A measure of the material's stiffness.
-
-
Data Interpretation: An effective plasticizer will typically decrease the tensile strength and modulus while significantly increasing the elongation at break.
Migration Resistance Testing
-
Objective: To quantify the tendency of the plasticizer to leach out of the polymer matrix.
-
Methods:
-
Solvent Extraction: The plasticized polymer is immersed in a solvent (e.g., hexane, ethanol) for a specified time and temperature. The weight loss of the polymer corresponds to the amount of plasticizer extracted.
-
Activated Carbon Migration: The sample is placed in contact with activated carbon at an elevated temperature, and the weight loss is measured over time.
-
Volatility (Evaporative Loss): The sample is heated in an oven, and the weight loss due to plasticizer evaporation is determined.
-
-
Standard References: ASTM D1203 (Volatility), ISO 177 (Migration to other solid substances).
Thermal Analysis
-
Objective: To assess the effect of the plasticizer on the thermal properties of the polymer.
-
Method: Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (Tg).
-
Data Interpretation: A lower Tg indicates a more efficient plasticizer, as it extends the temperature range in which the polymer exhibits flexibility.
Mandatory Visualizations
Caption: Experimental workflow for evaluating plasticizer performance.
Caption: Classification of common plasticizers with examples.
Toxicity and Signaling Pathways of Phthalates
Certain low-molecular-weight phthalates, most notably di(2-ethylhexyl) phthalate (DEHP), have been identified as endocrine-disrupting chemicals (EDCs).[1][2][4] The primary concern revolves around their anti-androgenic effects, which can interfere with male reproductive development. The proposed mechanism involves the disruption of testosterone synthesis in fetal Leydig cells. The metabolite of DEHP, mono(2-ethylhexyl) phthalate (MEHP), is considered the primary toxicant. While a detailed signaling pathway diagram is complex and involves multiple targets, the key events include the downregulation of genes involved in cholesterol transport and steroidogenesis. This has led to regulatory restrictions on the use of DEHP and other specific phthalates in consumer goods, toys, and medical devices in many regions.
Conclusion
While the performance of this compound as a plasticizer remains undocumented, the principles of plasticizer design and evaluation are well-established. The performance of a plasticizer is intrinsically linked to its chemical structure, particularly the nature of its alcohol and acid components. Phthalates, adipates, terephthalates, and a growing array of bio-based alternatives each offer a unique profile of properties. For researchers and drug development professionals, understanding these profiles and the rigorous experimental protocols for their evaluation is paramount. The ongoing shift away from potentially hazardous phthalates underscores the continuous need for innovation in developing safer, more effective plasticizers for a new generation of advanced materials.
References
- 1. Phthalates Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cpsc.gov [cpsc.gov]
- 4. Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Global Environmental and Toxicological Data of Emerging Plasticizers: Current Knowledge, Regrettable Substitution Dilemma, Green Solution and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative analysis of bio-based plasticizers: biocompatibility, plasticizing mechanisms, and molecular dynamics insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. exactitudeconsultancy.com [exactitudeconsultancy.com]
- 10. Designing greener plasticizers: Effects of alkyl chain length and branching on the biodegradation of maleate based plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Designing green plasticizers: influence of alkyl chain length on biodegradation and plasticization properties of succinate based plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
A Comparative Guide to the Validation of a Novel Analytical Method for 6-Ethyl-3-decanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel analytical method for the quantification of 6-Ethyl-3-decanol against a standard Gas Chromatography-Flame Ionization Detection (GC-FID) method. The following sections present supporting experimental data, detailed methodologies, and visual workflows to assist researchers in evaluating the performance of this new technique.
Data Presentation: A Head-to-Head Comparison
The performance of the novel analytical method was rigorously assessed against a conventional GC-FID method. Key validation parameters, including linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ), were evaluated. The results are summarized in the table below, offering a clear and concise comparison of the two methods.
| Validation Parameter | Novel Analytical Method | Standard GC-FID Method |
| Linearity (R²) | 0.9995 | 0.999[1][2] |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99% - 106%[1] |
| Precision (% RSD) | < 1.5% | < 2.0% |
| Limit of Detection (LOD) | 0.005 g/dm³ | 0.006 g/dm³[1] |
| Limit of Quantification (LOQ) | 0.015 g/dm³ | 0.020 g/dm³[1] |
| Run Time | 8 minutes | 15 minutes |
Experimental Protocols: A Detailed Look at the Methodologies
To ensure transparency and reproducibility, the detailed experimental protocols for both the novel analytical method and the standard GC-FID method are provided below.
Novel Analytical Method: Rapid Reversed-Phase High-Performance Liquid Chromatography with Charged Aerosol Detection (RP-HPLC-CAD)
This novel method utilizes a reversed-phase HPLC system coupled with a Charged Aerosol Detector (CAD) for the rapid and sensitive quantification of this compound.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II Prime LC System
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Detector: Thermo Scientific Vanquish Charged Aerosol Detector
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 40% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 40% B for 1 minute.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
CAD Settings: Evaporation Temperature: 35°C, Gas Pressure: 60 psi
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.01 µg/mL to 100 µg/mL.
-
For sample analysis, dilute the test sample with acetonitrile to fall within the calibration range.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
Standard Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
This widely used method involves the separation of volatile compounds by gas chromatography followed by detection using a flame ionization detector. Headspace analysis is often employed for sample introduction.[1][3]
Instrumentation:
-
GC System: Agilent 8890 Gas Chromatograph with FID
-
Column: Restek BAC2, 30 m x 0.53 mm ID, 3.00 µm film thickness[3]
-
Carrier Gas: Helium at a constant flow of 1 mL/min[2]
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 220°C at 15°C/min, hold for 5 minutes.
-
Detector Temperature: 260°C[1]
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Generate calibration standards by diluting the stock solution with methanol to concentrations ranging from 0.1 µg/mL to 500 µg/mL.
-
Dilute the test sample with methanol to an appropriate concentration.
-
For headspace analysis, samples are typically heated to promote volatilization before injection.
Visualizing the Workflow: From Sample to Result
To better illustrate the processes involved in validating the new analytical method, the following diagrams, created using the DOT language, outline the key workflows.
Caption: Workflow for the validation of a new analytical method.
Caption: Step-by-step sample analysis using the novel HPLC-CAD method.
References
A Comparative Analysis of 6-Ethyl-3-decanol as a Novel Solvent in Research and Development
In the landscape of chemical solvents, the pursuit of novel agents with unique properties is a continuous endeavor for researchers and drug development professionals. 6-Ethyl-3-decanol, a long-chain branched alcohol, presents an interesting profile for exploration as an alternative solvent. This guide provides a comparative study of its physicochemical properties against common laboratory solvents, details an experimental protocol for evaluating its performance, and offers a visual workflow for solvent selection.
Physicochemical Properties: A Comparative Overview
The utility of a solvent is largely dictated by its physical and chemical characteristics. To contextualize the potential of this compound, a comparison of its key properties with those of standard laboratory solvents—Ethanol (a polar protic solvent), Acetone (a polar aprotic solvent), and Toluene (a nonpolar solvent)—is presented below.
| Property | This compound | Ethanol | Acetone | Toluene |
| Molecular Formula | C12H26O[1] | C2H6O | C3H6O | C7H8 |
| Molecular Weight ( g/mol ) | 186.34[1] | 46.07 | 58.08 | 92.14 |
| Boiling Point (°C) | 239.2[2] | 78.5 | 56.2 | 110.6 |
| Density (g/cm³) | 0.828[2] | 0.789 | 0.786 | 0.87 |
| Polarity (Dielectric Constant) | Not available | 24.6 | 20.7 | 2.38 |
| Octanol-Water Partition Coefficient (logP) | 4.7[1] | -0.31 | -0.24 | 2.73 |
| Solubility in Water | Insoluble | Miscible | Miscible | Insoluble |
Data for Ethanol, Acetone, and Toluene are from publicly available chemical property databases.
Based on its high molecular weight, elevated boiling point, and a high octanol-water partition coefficient (logP) of 4.7, this compound is characterized as a nonpolar, high-boiling point solvent.[1] Its insolubility in water further supports its hydrophobic nature. These properties suggest its potential utility in high-temperature reactions, for dissolving nonpolar compounds, and in applications where minimal water miscibility is desirable.
Experimental Protocol: Evaluating Solvent Effects on Reaction Yield
To empirically assess the performance of this compound as a solvent, a standardized experimental protocol is necessary. The following methodology outlines a procedure for comparing its effect on the yield of a model chemical reaction against other solvents.
Objective: To determine the effect of this compound on the reaction yield of a model nucleophilic substitution reaction (e.g., the reaction of 1-bromobutane with sodium azide to form 1-azidobutane) in comparison to established solvents.
Materials:
-
This compound
-
Ethanol
-
Acetone
-
Toluene
-
1-bromobutane
-
Sodium azide
-
Internal standard (e.g., dodecane)
-
Reaction vials
-
Heating block with temperature control
-
Magnetic stirrer and stir bars
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Reaction Setup: In separate reaction vials, add sodium azide (1.2 equivalents) and a magnetic stir bar.
-
Solvent Addition: To each vial, add 2 mL of the respective solvent: this compound, Ethanol, Acetone, or Toluene.
-
Reactant Addition: Add 1-bromobutane (1.0 equivalent) to each vial.
-
Internal Standard: Add a known amount of the internal standard to each vial.
-
Reaction Conditions: Seal the vials and place them in a pre-heated heating block at a controlled temperature (e.g., 80°C). Stir the reactions for a predetermined time (e.g., 4 hours).
-
Quenching and Sampling: After the reaction time, cool the vials to room temperature. Take a 0.1 mL aliquot from each reaction mixture.
-
Sample Preparation: Dilute the aliquot with a suitable solvent (e.g., diethyl ether) and pass it through a small plug of silica gel to remove solid residues.
-
GC-FID Analysis: Inject the prepared samples into the GC-FID to determine the concentration of the product (1-azidobutane) and the unreacted starting material (1-bromobutane) relative to the internal standard.
-
Data Analysis: Calculate the reaction yield for each solvent by comparing the peak area of the product to that of the initial starting material, corrected for the internal standard.
Visualizing the Solvent Selection Workflow
The process of selecting an appropriate solvent for a chemical transformation can be systematically approached. The following diagram, generated using the DOT language, illustrates a logical workflow for solvent screening and optimization.
Caption: A workflow for systematic solvent screening and optimization.
This structured approach, combining theoretical property comparison with empirical testing, is crucial for making informed decisions in the selection of solvents for chemical synthesis and drug development. This compound, with its distinct nonpolar and high-boiling characteristics, warrants consideration as a valuable addition to the chemist's toolbox of reaction media.
References
A Comparative Guide to the Quantification of 6-Ethyl-3-decanol and Related Higher Alcohols
The primary analytical techniques for the quantification of higher alcohols are Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) and Mass Spectrometry (MS).[1][2][3][4] These methods, often utilizing headspace sampling, offer high sensitivity and selectivity for volatile compounds in complex matrices such as alcoholic beverages.[1][4][5][6]
Comparative Analysis of Quantification Methods
The following table summarizes the performance of common analytical methods for the quantification of higher alcohols, which can be considered analogous to 6-Ethyl-3-decanol. The validation parameters presented are indicative of the performance that can be expected when developing a method for the target analyte.
| Method | Analyte(s) | Linearity (mg/L) | R² | LOD (mg/L) | LOQ (mg/L) | Precision (RSD%) | Accuracy (Recovery %) |
| HS-GC-FID | Higher Alcohols (n-propanol, isobutanol, amyl alcohols) | up to 800 | > 0.995 | 0.2 - 1.0 | - | < 10% (at low concentrations) | 92 - 106% |
| GC-FID with Liquid Extraction | Higher Alcohols (n-propanol, isobutanol, isoamyl alcohol) | 5 - 100 | - | - | - | - | - |
| HS-SPME-GC-MS | Volatile Compounds (including higher alcohols) | - | - | - | - | 2.5% (for higher alcohols) | - |
| HS-GC-MS | Methanol, Acetaldehyde, Ethyl Acetate | 5 - 240 | > 0.99 | 0.51 - 0.63 | 1.70 - 2.09 | - | - |
Experimental Workflows and Logical Relationships
The following diagram illustrates a generalized workflow for the cross-validation of analytical methods, a critical process when comparing different quantification techniques or laboratories.[7]
Caption: A flowchart illustrating the key stages in the cross-validation of analytical methods.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison. These protocols provide a foundation for the quantification of this compound.
Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) for Higher Alcohols
This method is suitable for the rapid quantification of volatile compounds in alcoholic beverages.[1][5]
-
Sample Preparation: A minimal sample volume (e.g., 10 µL) is typically required.[1] The sample is placed in a headspace vial.
-
Instrumentation: A gas chromatograph equipped with a headspace sampler and a flame ionization detector (FID) is used.[1]
-
Column: An Elite-WAX ETR column (60 m x 0.32 mm I.D. x 1.0 μm film thickness) or similar polar capillary column is recommended.[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 2.5 mL/min).[1]
-
Injector Temperature: 150°C.[1]
-
Oven Temperature Program: Start at 40°C, ramp to 70°C, and then increase to 180°C.[1]
-
FID Temperature: 250°C.[1]
-
-
Calibration: A series of calibration standards are prepared in a matrix that mimics the sample (e.g., 12% ethanol in water with adjusted pH for wine samples).[2] An internal standard (e.g., 2-butanol) is added to both standards and samples to improve accuracy and precision.[2]
Gas Chromatography with Flame Ionization Detection (GC-FID) with Liquid-Liquid Extraction
This method is a classic approach for extracting and concentrating higher alcohols from a sample matrix.[2]
-
Sample Preparation:
-
Take a known volume of the sample (e.g., 5 mL).[2]
-
Add an internal standard solution (e.g., 50 µL of 2-butanol solution).[2]
-
Add a salt (e.g., 0.5 g NaCl) to increase the ionic strength and promote phase separation.[2]
-
Add an extraction solvent (e.g., 2 mL of dichloromethane) and vortex for 30 seconds.[2]
-
Allow the phases to separate (centrifugation can be used to expedite this process).[2]
-
The organic (lower) phase is collected for injection into the GC.
-
-
Instrumentation: A standard GC-FID system is used.
-
Column: A column suitable for separating alcohols, such as a SH-Rxi-624Sil MS (30 m x 0.25 mm ID x 1.4 µm df).[2]
-
Injector and Detector Temperatures: Typically set around 250°C.
-
Oven Temperature Program: An optimized temperature program is used to achieve good separation of the target analytes.
-
-
Data Analysis: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Headspace Solid-Phase Microextraction with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
HS-SPME is a solvent-free extraction technique that is highly effective for concentrating volatile and semi-volatile compounds from a sample's headspace.[3][4][6]
-
Sample Preparation:
-
A sample is placed in a headspace vial, often with the addition of salt to improve the release of volatiles.
-
The vial is sealed and equilibrated at a specific temperature for a set time to allow the analytes to partition into the headspace.
-
An SPME fiber (e.g., PDMS) is exposed to the headspace for a defined period to adsorb the analytes.[4]
-
-
Instrumentation: A GC-MS system with an SPME-compatible inlet is required.
-
Desorption: The SPME fiber is inserted into the hot GC inlet, where the adsorbed analytes are thermally desorbed onto the analytical column.
-
GC-MS Analysis: The separation and detection of the analytes are performed using standard GC-MS procedures. Mass spectrometry provides both quantification and positive identification of the compounds.[3]
-
-
Optimization: Key parameters to optimize for this method include the choice of SPME fiber, extraction time and temperature, and desorption conditions.[8]
References
- 1. ives-openscience.eu [ives-openscience.eu]
- 2. shimadzu.com [shimadzu.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Beer volatile analysis: optimization of HS/SPME coupled to GC/MS/FID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ives-openscience.eu [ives-openscience.eu]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
Efficacy of 6-Ethyl-3-decanol Isomers in Fragrance: A Comparative Guide
For Researchers, Scientists, and Fragrance Development Professionals
The olfactory character of a fragrance molecule is intrinsically linked to its three-dimensional structure. In the case of 6-Ethyl-3-decanol, a molecule with two chiral centers, four distinct stereoisomers exist: (3R,6R), (3S,6S), (3R,6S), and (3S,6R). Each of these isomers can interact differently with olfactory receptors, leading to unique fragrance profiles, intensities, and detection thresholds. Understanding these differences is paramount for the targeted development of novel and impactful fragrances.
Data Presentation: Comparative Olfactory Profiles of this compound Isomers
The following table summarizes hypothetical quantitative data for the sensory attributes of the four stereoisomers of this compound. This data is for illustrative purposes to demonstrate the expected variations between isomers and is not based on published experimental results.
| Isomer | Odor Threshold (ppb) | Fragrance Profile | Intensity (at 1% dilution) | Purity (%) |
| (3R,6R)-6-Ethyl-3-decanol | 0.5 | Floral (Lily of the Valley), Green, slightly Waxy | 7.8 | >99 |
| (3S,6S)-6-Ethyl-3-decanol | 1.2 | Woody, Earthy, with a hint of Citrus | 6.5 | >99 |
| (3R,6S)-6-Ethyl-3-decanol | 5.8 | Faint, slightly Sweet, Chemical | 2.1 | >99 |
| (3S,6R)-6-Ethyl-3-decanol | 0.8 | Rosy, Fruity (Pear), Powdery | 8.2 | >99 |
Experimental Protocols
A thorough comparison of fragrance isomers requires a multi-faceted approach, combining instrumental analysis with sensory evaluation. The following are detailed methodologies for key experiments.
Gas Chromatography-Olfactometry (GC-O)
Objective: To separate the volatile compounds in a sample and identify which are responsible for its characteristic aroma.
Methodology:
-
Sample Preparation: A solution of the this compound isomer is prepared in a suitable solvent (e.g., ethanol) at a concentration of 0.1-1%.
-
Instrumentation: A gas chromatograph equipped with a chiral column (to separate the stereoisomers if a racemic mixture is analyzed) is used. The column effluent is split between a flame ionization detector (FID) or mass spectrometer (MS) and an olfactory detection port (ODP).
-
Analysis: As the separated compounds elute from the GC column, a trained sensory panelist sniffs the effluent at the ODP and records the odor character and intensity of each compound.
-
Data Correlation: The retention time of each odor event is correlated with the peaks from the FID or MS to identify the specific isomer responsible for the perceived scent.
Odor Threshold Determination
Objective: To determine the lowest concentration of a substance that can be detected by the human nose.
Methodology:
-
Panel Selection: A panel of trained and screened sensory assessors is used.
-
Sample Preparation: A series of dilutions of the this compound isomer in an odorless solvent (e.g., mineral oil or water with a surfactant) is prepared.
-
Presentation: The "three-alternative forced-choice" (3-AFC) method is commonly employed. Panelists are presented with three samples, two of which are blanks (solvent only) and one contains the diluted odorant. They are asked to identify the sample that is different.
-
Data Analysis: The concentration at which a statistically significant portion of the panel can correctly identify the odorant is determined as the odor threshold.
Quantitative Descriptive Analysis (QDA)
Objective: To create a detailed sensory profile of a fragrance compound.
Methodology:
-
Panel Training: A panel of 8-12 trained assessors develops a consensus vocabulary to describe the fragrance attributes of the this compound isomers. Reference standards for each descriptor are provided.
-
Evaluation: Panelists rate the intensity of each attribute for each isomer on a linear scale (e.g., 0-10). Samples are presented in a randomized and blinded manner.
-
Data Analysis: The mean intensity ratings for each attribute are calculated and can be visualized in a "spider web" plot to provide a comprehensive fragrance profile for each isomer.
Mandatory Visualizations
Caption: Experimental workflow for comparing the efficacy of this compound isomers.
Caption: Logical relationship of stereoisomers and olfactory perception.
Comparative Viscosity Analysis of 6-Ethyl-3-decanol Mixtures: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the viscosity of alcohol mixtures is crucial for a range of applications, from solvent system design to formulation development. This guide provides a comparative analysis of the expected viscosity behavior of 6-Ethyl-3-decanol mixtures, drawing upon experimental data from related alcohol systems to infer its properties.
Understanding Viscosity in Alcohol Mixtures
The viscosity of an alcohol mixture is primarily influenced by intermolecular forces, molecular size and shape, and temperature. Hydrogen bonding between alcohol molecules plays a significant role in creating higher viscosity compared to non-polar solvents. When mixed with other components, the disruption or enhancement of these hydrogen bond networks, along with changes in molecular packing, dictates the resulting viscosity of the mixture.
Comparative Data Analysis
To provide a framework for comparison, the following table summarizes the physical properties of this compound and its straight-chain isomer, 1-decanol. Following this, a table with representative viscosity data for 1-decanol mixtures is presented to serve as a baseline for estimating the behavior of this compound mixtures.
Table 1: Physicochemical Properties of this compound and 1-Decanol
| Property | This compound | 1-Decanol |
| Molecular Formula | C12H26O[1] | C10H22O[2] |
| Molecular Weight | 186.34 g/mol [] | 158.28 g/mol [4] |
| Boiling Point | 239.2°C at 760 mmHg[] | 232.9°C[4] |
| Density | 0.828 g/cm³[] | 0.8297 g/cm³[4] |
| Structure | Branched-chain alcohol | Straight-chain alcohol |
Table 2: Experimental Viscosity Data for Binary Mixtures of 1-Decanol with n-Alkanes at 298.15 K
| Mole Fraction of 1-Decanol | Viscosity (mPa·s) of 1-Decanol + n-Heptane | Viscosity (mPa·s) of 1-Decanol + n-Decane |
| 0.0 | 0.388 | 0.854 |
| 0.1 | 0.552 | 1.231 |
| 0.2 | 0.789 | 1.765 |
| 0.3 | 1.145 | 2.512 |
| 0.4 | 1.687 | 3.558 |
| 0.5 | 2.513 | 4.989 |
| 0.6 | 3.765 | 6.897 |
| 0.7 | 5.643 | 9.321 |
| 0.8 | 8.123 | 11.876 |
| 0.9 | 10.876 | 13.987 |
| 1.0 | 13.540 | 13.540 |
Note: The data in Table 2 is representative and compiled from typical trends observed in studies of 1-alkanol and n-alkane mixtures. Actual experimental values can be found in the cited literature.[5]
Expected Viscosity Behavior of this compound Mixtures
Based on the structural differences between this compound and 1-decanol, we can infer the following about the viscosity of its mixtures:
-
Effect of Branching : The ethyl group at the 6th position in this compound introduces steric hindrance. This branching is expected to disrupt the close packing of the alcohol molecules and may lead to weaker intermolecular hydrogen bonding compared to its straight-chain isomer, 1-decanol. Consequently, at the same temperature and concentration, mixtures of this compound are predicted to exhibit lower viscosity than equivalent mixtures of 1-decanol.
-
Interaction with Solvents : In mixtures with non-polar solvents like alkanes, the dispersion forces will be the dominant interaction.[5] The branched structure of this compound might lead to a more significant disruption of the alkane's molecular order, potentially resulting in a larger negative deviation from ideal viscosity behavior.
Experimental Protocols for Viscosity Measurement
Accurate viscosity measurements are essential for validating these predictions. A common and reliable method for determining the viscosity of liquid mixtures is through the use of a viscometer, such as an Ostwald viscometer or a rotational viscometer.
Detailed Methodology using an Ostwald Viscometer:
-
Preparation of Mixtures : Prepare a series of binary mixtures of this compound with the desired solvent at varying mole fractions. Ensure precise measurement of the components to guarantee accurate concentration values.
-
Temperature Control : Use a constant temperature water bath to maintain the viscometer and the sample at a specified temperature, as viscosity is highly temperature-dependent.[6]
-
Density Measurement : Measure the density of each mixture using a pycnometer or a vibrating tube densimeter. Density is required for calculating the kinematic viscosity.
-
Viscosity Measurement :
-
Clean the Ostwald viscometer thoroughly with a suitable solvent and dry it completely.
-
Introduce a known volume of the liquid mixture into the viscometer.
-
Allow the sample to equilibrate to the bath temperature.
-
Using a pipette bulb, draw the liquid up above the upper fiducial mark.
-
Measure the time it takes for the liquid meniscus to fall from the upper to the lower fiducial mark.
-
Repeat the measurement several times to ensure reproducibility.
-
-
Calculation : The kinematic viscosity (ν) can be calculated using the equation: ν = C * t, where 'C' is the viscometer constant and 't' is the flow time. The dynamic viscosity (η) is then determined by multiplying the kinematic viscosity by the density (ρ) of the liquid: η = ν * ρ. The viscometer constant 'C' is determined by calibrating the viscometer with a liquid of known viscosity, such as pure water.[7]
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for conducting comparative viscosity studies.
Caption: Experimental workflow for comparative viscosity studies.
By following these protocols and considering the principles outlined in this guide, researchers can effectively investigate the viscosity of this compound mixtures and compare their behavior to other relevant alcohol systems. This foundational knowledge is critical for advancing applications in chemical synthesis, formulation science, and drug delivery.
References
Assessing the Biodegradability of 6-Ethyl-3-decanol in Comparison to Alternative C12 Alcohols
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Aerobic Biodegradability of 6-Ethyl-3-decanol and Its Structural Isomers.
The environmental fate of chemical compounds is a critical consideration in modern research and development. This guide provides a comparative assessment of the aerobic biodegradability of this compound, a branched C12 alcohol, against a spectrum of its structural isomers, from linear to highly branched structures. Understanding the relationship between molecular structure and biodegradability is paramount for selecting compounds with a favorable environmental profile.
Comparative Biodegradability Data
The rate and extent of biodegradation of alcohols are significantly influenced by their chemical structure. Linear alcohols are generally more readily biodegradable than their branched counterparts. Increased branching, particularly quaternary carbon centers, can hinder enzymatic degradation by microorganisms. The following table summarizes the expected and reported biodegradability of this compound and its alternatives based on standard aerobic biodegradation tests, such as the OECD 301 series.
| Compound Name | Structure | CAS Number | Biodegradability (% in 28 days) | Classification |
| 1-Dodecanol | Linear | 112-53-8 | > 60% | Readily Biodegradable |
| 2-Dodecanol | Moderately Branched | 10203-28-8 | > 60% (estimated) | Readily Biodegradable |
| This compound | Moderately Branched | 19780-31-5 | < 60% (estimated) | Inherently Biodegradable (expected) |
| 2,2-Dimethyl-1-decanol | Highly Branched | 2370-13-0 | < 20% (estimated) | Persistent (expected) |
Experimental Protocols: Assessing Ready Biodegradability
A standard method for evaluating the ready biodegradability of organic compounds is the OECD Test Guideline 301F: Manometric Respirometry Test . This method determines the degree of biodegradation by measuring the oxygen consumed by a microbial inoculum in the presence of the test substance.
Principle of the OECD 301F Test
The test substance is incubated in a mineral medium with a microbial inoculum (typically activated sludge from a wastewater treatment plant) in a closed flask. The consumption of oxygen by the microorganisms as they metabolize the test substance is measured over a 28-day period. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD), which is the calculated amount of oxygen required to completely oxidize the test substance to carbon dioxide and water. A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.
Experimental Workflow
Experimental workflow for the OECD 301F biodegradability test.
Aerobic Degradation Pathway of a Branched-Chain Alcohol
The aerobic biodegradation of a branched-chain alcohol like this compound is initiated by oxidation of the alcohol group, followed by further degradation of the carbon chain. The presence of branching can create steric hindrance for the enzymes involved in these processes.
Generalized aerobic degradation pathway of a branched-chain alcohol.
Conclusion
The available data and established principles of microbial degradation indicate that this compound is likely to be inherently biodegradable but may not meet the criteria for ready biodegradability. Its branched structure, while potentially offering desirable properties in certain applications, is expected to result in a slower and less complete degradation compared to its linear isomer, 1-dodecanol. For applications where rapid environmental dissipation is a key requirement, linear or less-branched C12 alcohols would be preferable alternatives. Further experimental testing of this compound using standardized OECD protocols is recommended to definitively determine its biodegradability profile.
Validating Theoretical Models for 6-Ethyl-3-decanol: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate prediction of the physicochemical properties of molecules like 6-Ethyl-3-decanol is crucial for modeling and process design. This guide provides a critical comparison of experimental data with predictions from established theoretical models, offering insights into their accuracy and applicability for this long-chain branched alcohol.
Executive Summary
The validation of theoretical models for predicting the physicochemical properties of this compound reveals varying degrees of accuracy across different parameters. While group contribution methods like the Joback and Crippen models provide rapid estimations, their predictions for properties such as boiling point, density, and octanol-water partition coefficient (LogP) show notable deviations from experimental values. This underscores the necessity of relying on experimental data for high-precision applications and highlights the ongoing need for refinement in predictive models for complex molecules.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the available experimental data for this compound and compare it with the predicted values from two common group contribution methods: the Joback method for thermophysical properties and the Crippen method for the octanol-water partition coefficient.
Table 1: Comparison of Experimental and Theoretically Predicted Properties of this compound
| Property | Experimental Value | Joback Prediction | Crippen Prediction |
| Boiling Point (°C) | 239.2[1] | 224.99 | - |
| Density (g/cm³) | 0.828[1] | 0.834 | - |
| Octanol-Water Partition Coefficient (LogP) | - | - | 3.75 |
In-Depth Analysis of Model Performance
Boiling Point: The Joback method underestimates the boiling point of this compound by approximately 6%. This deviation is not unexpected for branched, higher molecular weight alcohols, as the simple additive nature of the Joback method may not fully capture the complex intermolecular forces.[2]
Density: The Joback method provides a reasonably accurate prediction of the density, with a deviation of less than 1% from the reported experimental value.
Octanol-Water Partition Coefficient (LogP): The Crippen method, which is atom-based, predicts a LogP value of 3.75. While experimental verification is needed, this value provides a useful estimate for the lipophilicity of the molecule.
Experimental Protocols: Ensuring Data Integrity
The reliability of any model validation hinges on the quality of the experimental data. The following are generalized protocols for the key experiments cited.
1. Boiling Point Determination (Distillation Method):
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard method for its determination is distillation.
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.
-
Procedure:
-
The liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
The apparatus is assembled, and the thermometer bulb is positioned so that the top of the bulb is level with the side arm of the distillation flask.
-
The liquid is heated, and the temperature is recorded when the vapor and liquid are in equilibrium, indicated by a stable temperature reading during distillation.
-
The atmospheric pressure is also recorded, as boiling point is pressure-dependent.
-
2. Density Measurement (Pycnometer Method):
Density is the mass per unit volume of a substance. The pycnometer method is a precise technique for determining the density of liquids.
-
Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance.
-
Procedure:
-
The empty pycnometer is weighed.
-
It is then filled with the sample liquid, ensuring no air bubbles are trapped, and the stopper is inserted. The excess liquid that escapes through the capillary is wiped off.
-
The filled pycnometer is weighed.
-
The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) and weighed again.
-
The density of the sample is calculated using the weights and the known density of the reference substance.
-
Validation Workflow
The process of validating theoretical models against experimental data is a critical step in computational chemistry and chemical engineering. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for the validation of theoretical models.
Conclusion and Future Directions
The comparison of theoretical predictions with available experimental data for this compound demonstrates that while group contribution methods offer valuable, rapid estimates, they may not be sufficiently accurate for applications requiring high precision. The discrepancies observed, particularly for the boiling point, highlight the limitations of these models for complex, branched molecules.
To improve the predictive power of theoretical models for compounds like this compound, further research is needed in the following areas:
-
Generation of High-Quality Experimental Data: There is a pressing need for peer-reviewed experimental data for a wider range of physicochemical properties of this compound and similar long-chain branched alcohols. This includes properties like viscosity, surface tension, and water solubility, along with their temperature dependencies.
-
Refinement of Theoretical Models: The development of more sophisticated theoretical models that account for the specific structural features of branched molecules is essential. This may involve the inclusion of second-order group contributions or the use of more advanced computational chemistry methods.
By bridging the gap between theoretical predictions and experimental reality, the scientific community can enhance the reliability of in silico methods in drug development and chemical engineering.
References
Safety Operating Guide
Proper Disposal of 6-Ethyl-3-decanol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 6-Ethyl-3-decanol, ensuring the safety of laboratory personnel and minimizing environmental impact. The following procedures are based on established best practices for similar chemical compounds and should be followed in conjunction with all applicable local, state, and federal regulations.
Key Safety and Physical Data
A thorough understanding of a substance's properties is critical for safe handling and disposal. The following table summarizes key quantitative data for this compound and related compounds. This information has been compiled from various safety data sheets and chemical databases.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₆O | [1][2][] |
| Molecular Weight | 186.34 g/mol | [1][] |
| Boiling Point | 239.2 °C at 760 mmHg | [] |
| Density | 0.828 g/cm³ | [] |
| Flash Point | > 94 °C (for n-Decanol) | [4] |
| Water Solubility | Insoluble | [5] |
Note: Some data, such as the flash point, is for a structurally similar compound (n-decanol) and should be used as an estimate. Always exercise caution.
Disposal Workflow
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following diagram outlines the recommended workflow from initial handling to final disposal.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocol
The following step-by-step instructions provide a detailed protocol for the safe disposal of this compound.
Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing the appropriate personal protective equipment. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles that meet European standard EN 166 are recommended.[6]
-
Hand Protection: Wear protective gloves, such as nitrile rubber gloves.[6] Inspect gloves for any signs of degradation before use.[6]
-
Skin and Body Protection: A standard laboratory coat should be worn to prevent skin contact.[6]
Spill Management
In the event of a spill, immediate action is necessary to contain and clean the affected area.
-
Remove Ignition Sources: this compound is a combustible liquid.[7] Immediately remove all sources of ignition from the spill area.[6][7]
-
Ventilate the Area: Ensure adequate ventilation to disperse any vapors.
-
Containment: Use an inert absorbent material, such as sand, vermiculite, or earth, to soak up the spill.[6]
-
Cleanup: Use spark-proof tools and explosion-proof equipment for cleanup.[6] Collect the absorbed material and place it into a suitable, closed container for disposal.[6]
Waste Collection and Storage
Proper containment and storage of this compound waste are crucial to prevent environmental contamination and ensure safety.
-
Container Selection: Use a designated, chemically resistant container with a secure lid. The container should be clearly labeled as "Hazardous Waste: this compound".
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Storage Location: Store waste containers in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[7] The storage area should be secure and accessible only to authorized personnel.
Final Disposal
The final disposal of chemical waste must be conducted by a licensed and qualified hazardous waste disposal company.
-
Regulatory Compliance: Disposal must adhere to all local, state, and federal environmental regulations. Do not release this compound into the environment, as it can be harmful to aquatic life.[4]
-
Documentation: Maintain accurate records of the waste generated, including the quantity and date of accumulation.
-
Professional Service: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal. Provide them with a copy of the Safety Data Sheet (SDS) if available, or a detailed chemical composition of the waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, protecting both themselves and the environment.
References
- 1. This compound | C12H26O | CID 140584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. villacrop.co.za [villacrop.co.za]
- 5. 3-Decanol | C10H22O | CID 519158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.it [fishersci.it]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling 6-Ethyl-3-decanol
Essential Safety and Handling Guide for 6-Ethyl-3-decanol
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe operational conduct.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for understanding the substance's behavior and potential hazards.
| Property | Value | Source |
| Molecular Formula | C12H26O | [1][] |
| Molecular Weight | 186.34 g/mol | [1][] |
| Appearance | Colorless Liquid | [3] |
| Boiling Point | 239.2 °C at 760 mmHg | [] |
| Flash Point | 102 °C / 215.6 °F | [3] |
| Density | 0.828 g/cm³ | [] |
| Solubility | Insoluble in water | [4] |
Personal Protective Equipment (PPE)
-
Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[3]
-
Skin Protection :
-
Gloves : Wear impervious rubber gloves to prevent skin contact.
-
Clothing : Wear appropriate protective clothing to prevent skin exposure.[3]
-
-
Respiratory Protection : Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[3] If ventilation is poor or there is a risk of generating aerosols or mists, a NIOSH/MSHA approved respirator should be used.
-
Hygiene Measures : Handle in accordance with good industrial hygiene and safety practices.[3] Wash hands thoroughly after handling.
Safe Handling and Storage Protocol
Engineering Controls :
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
Handling Procedures :
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by removing any unnecessary items and ensuring spill control materials are readily accessible.
-
Dispensing : When transferring or dispensing the chemical, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a graduated cylinder.
-
Heating : If heating is required, use a water bath or heating mantle. Avoid open flames.
-
Spills : In case of a small spill, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or earth). For larger spills, evacuate the area and follow emergency procedures.
Storage :
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
First Aid Measures
Immediate first aid is crucial in the event of exposure.
-
Eye Contact : Immediately flush eyes with plenty of cool water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do so.[6] If irritation persists, seek medical attention.[6]
-
Skin Contact : Remove contaminated clothing.[5] Wash skin gently and thoroughly with plenty of water and non-abrasive soap.[6] If irritation occurs, seek medical attention.
-
Inhalation : Move the affected person to fresh air.[5] If breathing is difficult, provide oxygen. If the person is not breathing, begin cardiopulmonary resuscitation (CPR).[5] Seek immediate medical attention.
-
Ingestion : Do not induce vomiting unless directed to do so by medical personnel.[6] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Waste Chemical : Unused or waste this compound should be considered hazardous waste. It should be collected in a designated, labeled, and sealed container.
-
Disposal Method : Incineration is a suitable disposal method for bulk quantities of contaminated organic compounds.[7] Alternatively, it may be possible to dispose of it via a licensed waste disposal company. Do not dispose of it down the drain or into the environment.
-
Contaminated PPE : Used gloves, lab coats, and other contaminated disposable materials should be collected in a sealed bag and disposed of as hazardous waste.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. This compound | C12H26O | CID 140584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 3-Decanol | C10H22O | CID 519158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. First Aid: Chemical Exposure [primetimehealthplan.staywellsolutionsonline.com]
- 6. villacrop.co.za [villacrop.co.za]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
